Albendazole
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHWSAZORRCQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022563 | |
| Record name | Albendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Albendazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014659 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble, 2.28e-02 g/L | |
| Record name | SID855809 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Albendazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00518 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Albendazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014659 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Colorless crystals | |
CAS No. |
54965-21-8 | |
| Record name | Albendazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54965-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Albendazole [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Albendazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00518 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | albendazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | albendazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Albendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Albendazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALBENDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4216019LN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALBENDAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7444 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Albendazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014659 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
208-210, 208-210 °C, Mol wt: 281.34. Active metabolite of albendazole. MP: 226-228 °C (decomposes) /Sulfoxide/, 209 °C | |
| Record name | Albendazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00518 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ALBENDAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7444 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Albendazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014659 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Genesis of a Broad-Spectrum Anthelmintic: A Technical History of Albendazole
A deep dive into the discovery and pioneering research of Albendazole, this technical guide chronicles the key scientific milestones, experimental frameworks, and quantitative data that established its potent and broad-spectrum anthelmintic properties. Intended for researchers, scientists, and drug development professionals, this document details the original synthesis, mechanism of action, and the pivotal early studies that paved the way for its global use in combating helminth infections.
Executive Summary
Discovered in 1972 at SmithKline Animal Health Laboratories by a team including Robert J. Gyurik and Vassilios J. Theodorides, this compound (methyl [5-(propylthio)-1H-benzimidazol-2-yl]carbamate) emerged from a strategic research initiative to enhance the therapeutic profile of the benzimidazole class of anthelmintics. Patented in 1975, it was distinguished by its exceptionally broad spectrum of activity, demonstrating high efficacy against nematodes, cestodes, and trematodes. Its primary mechanism of action involves the targeted disruption of tubulin polymerization in helminth cells, leading to a cascade of metabolic failures and eventual parasite death. This guide provides a comprehensive overview of the foundational research, including synthesis pathways, detailed experimental protocols from early in vivo studies, and the quantitative efficacy and safety data that defined its therapeutic potential.
History and Discovery
The development of this compound was a direct outcome of the systematic evaluation of benzimidazole derivatives following the discovery of thiabendazole's anthelmintic properties in 1961. Researchers at SmithKline Corporation sought to develop a compound with a wider spectrum of activity and improved potency.
Robert J. Gyurik and Vassilios J. Theodorides were instrumental in the invention of this compound, which was patented in 1975.[1] The first seminal publication detailing its broad-spectrum efficacy appeared in 1976, announcing its potent activity against gastrointestinal roundworms, lungworms, tapeworms, and liver flukes in domestic animals.[1] Following its initial success in veterinary medicine starting in 1977, this compound was approved for human use in 1982.
Below is a logical diagram illustrating the timeline of this compound's development.
Synthesis of this compound
The original synthesis of this compound is a multi-step process starting from 2-nitroaniline. The process involves thiocyanation, alkylation, reduction of the nitro group, and finally, cyclization to form the benzimidazole carbamate structure.
The general workflow for the synthesis is depicted in the diagram below.
Mechanism of Anthelmintic Action
This compound's principal mode of action is the inhibition of tubulin polymerization, which results in the loss of cytoplasmic microtubules in the intestinal and tegmental cells of helminths.[1]
-
Binding to β-Tubulin: this compound selectively binds to the colchicine-sensitive site of β-tubulin, a protein subunit of microtubules. This binding is significantly more affine for parasite tubulin than for mammalian tubulin, which is the basis for its selective toxicity.
-
Inhibition of Microtubule Assembly: The binding prevents the polymerization of tubulin dimers into microtubules. This disrupts the formation and maintenance of the cytoskeleton.
-
Disruption of Cellular Functions: The loss of functional microtubules critically impairs essential cellular processes in the parasite, including:
-
Nutrient Absorption: Microtubule-dependent structures in the intestinal cells are vital for glucose uptake. Their disruption leads to glycogen depletion and a severe energy deficit.
-
Intracellular Transport: Vesicular transport and the movement of organelles are halted.
-
Cell Division: Formation of the mitotic spindle is inhibited, arresting cell division and preventing egg production and larval development.
-
-
Parasite Death: The cumulative effect of energy depletion, waste accumulation, and inability to reproduce leads to the immobilization and eventual death of the parasite.
The signaling pathway is illustrated in the following diagram.
Early Efficacy and Toxicology Data
The initial studies conducted by Theodorides, Gyurik, and colleagues provided the first quantitative evidence of this compound's broad-spectrum efficacy and a preliminary assessment of its safety profile.
Quantitative In Vivo Efficacy
The pioneering 1976 study detailed the remarkable efficacy of a single oral dose of this compound in sheep and cattle against a wide array of helminths.[1] The results are summarized in the table below.
| Animal | Parasite Genus | Location | Dose (mg/kg) | Efficacy (% Elimination) |
| Sheep & Cattle | Haemonchus, Ostertagia, Trichostrongylus | Abomasum | 2.5 - 10 | 94 - 100% |
| Sheep & Cattle | Strongyloides, Nematodirus, Cooperia, Bunostomum, Trichostrongylus, Capillaria, Oesophagostomum, Chabertia | Intestines | 2.5 - 10 | 94 - 100% |
| Sheep & Cattle | Trichuris | Intestines | 10 | 85% |
| Sheep & Cattle | Dictyocaulus (Lungworm) | Lungs | 5 | 84 - 100% |
| Sheep | Moniezia (Tapeworm) | Intestines | 10 | 100% |
| Sheep | Fasciola hepatica (Liver Fluke) | Liver | 10 | 99% |
Data sourced from Theodorides et al., Experientia, 1976.[1]
Acute Toxicity Data
Preliminary toxicological studies were essential to establish a safety margin. The acute oral toxicity was determined in rats.
| Animal Model | Parameter | Value | 95% Confidence Limits |
| Rat | Oral LD₅₀ | 2.40 g/kg | 1.55 - 3.25 g/kg |
Data sourced from Theodorides et al., Experientia, 1976.[1]
Experimental Protocols of Foundational Studies
While the seminal 1976 publication by Theodorides et al. is a summary communication, it outlines the core design of the in vivo experiments that established this compound's efficacy. The protocols below are reconstructed based on the standard veterinary parasitology practices of the era and the information provided in the publication.
In Vivo Efficacy Protocol (Sheep and Cattle)
Objective: To determine the efficacy of a single oral dose of this compound against mature gastrointestinal nematodes, lungworms, tapeworms, and liver flukes in naturally or artificially infected sheep and cattle.
Methodology:
-
Animal Selection: Healthy sheep and cattle of suitable age and weight were selected. Animals were either naturally infected through pasture exposure or artificially infected with a known number of infective larvae (L3) or metacercariae of specific helminth species.
-
Infection Confirmation: For artificial infections, a pre-determined period was allowed for the parasites to mature. For natural infections, fecal egg counts (FEC) were performed prior to treatment to confirm patent infections.
-
Acclimatization and Grouping: Animals were acclimatized to housing conditions and randomly allocated to a control group (untreated) and one or more treatment groups.
-
Drug Administration: this compound was administered as a single oral dose, likely as a drench or suspension, at specified concentrations (e.g., 2.5, 5.0, 10 mg/kg body weight). The control group received a placebo vehicle.
-
Post-Treatment Period: Animals were housed in conditions to prevent reinfection for a period of 7 to 14 days post-treatment.
-
Necropsy and Worm Burden Counting: At the end of the post-treatment period, all animals were humanely euthanized. The gastrointestinal tract (abomasum, small intestine, large intestine), lungs, and liver were systematically dissected.
-
Worm Recovery: The contents of each organ were washed over sieves of appropriate mesh size to collect the worms. The mucosal lining of the organs was also examined for attached or embedded worms.
-
Quantification: The recovered worms were identified by genus and counted for each animal.
-
Efficacy Calculation: The efficacy was calculated by comparing the mean worm burden of the treated group(s) to the mean worm burden of the control group using the following formula: Efficacy (%) = [(Mean worms in Control Group - Mean worms in Treated Group) / Mean worms in Control Group] x 100
Conclusion
The discovery of this compound marked a significant advancement in anthelmintic therapy. The foundational research conducted in the 1970s by scientists at SmithKline established its unprecedented broad-spectrum activity and a favorable preliminary safety profile. Through systematic in vivo studies, its high efficacy against the most economically important helminths in livestock was quantified, providing the basis for its development for both veterinary and, subsequently, human medicine. The mechanism of action, centered on the targeted disruption of the parasite's microtubule system, explains its selective toxicity and remains a cornerstone of our understanding of benzimidazole pharmacology. This guide has synthesized the critical historical, chemical, and biological data from this discovery phase, offering a technical foundation for professionals in the field.
References
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Albendazole in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albendazole (ABZ) is a broad-spectrum anthelmintic agent belonging to the benzimidazole class of compounds. It is widely utilized in both human and veterinary medicine to treat a variety of parasitic worm infections. The efficacy of this compound is largely dependent on its biotransformation into active metabolites and their subsequent distribution to target tissues. Understanding the pharmacokinetic (PK) and metabolic profile of this compound in preclinical models is crucial for optimizing dosing regimens, predicting efficacy, and ensuring the safety of novel formulations. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data from various preclinical species, detailed experimental protocols, and visual diagrams of key pathways.
Metabolism of this compound
This compound is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active therapeutic agent. The primary site of this metabolic conversion is the liver, where it undergoes extensive first-pass metabolism.
The metabolic cascade of this compound primarily involves two key oxidative steps. Initially, this compound is rapidly oxidized to its principal active metabolite, This compound sulfoxide (ABZ-SO) . This reaction is catalyzed by cytochrome P450 (CYP450) enzymes, particularly CYP3A4, and flavin-containing monooxygenases (FMOs). This compound sulfoxide is responsible for the systemic anthelmintic activity of the drug. Subsequently, this compound sulfoxide is further oxidized to the inactive metabolite, This compound sulfone (ABZ-SO2) .[1][2] Minor metabolic pathways also exist, leading to the formation of other metabolites such as this compound 2-aminosulfone.
Metabolic Pathway of this compound
Pharmacokinetics in Preclinical Models
The pharmacokinetic profile of this compound is characterized by poor absorption, rapid metabolism, and significant inter-species variability.
-
Absorption: Oral absorption of this compound is generally low, estimated to be less than 5% in most species, primarily due to its poor aqueous solubility.[3] In ruminants like sheep and cattle, the rumen can act as a reservoir, leading to slower but more prolonged absorption.[4]
-
Distribution: Following absorption and first-pass metabolism, the active metabolite, this compound sulfoxide, is distributed throughout the body.
-
Metabolism: As detailed above, this compound undergoes extensive and rapid first-pass metabolism in the liver. The parent drug is often undetectable or present at very low concentrations in systemic circulation.[1][5]
-
Excretion: The elimination of this compound metabolites is primarily through the bile. Urinary excretion of this compound sulfoxide is a minor pathway.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound metabolites in various preclinical models. It is important to note that the parent drug, this compound, is often not detected in plasma due to its rapid and extensive first-pass metabolism.[5][6]
Table 1: Pharmacokinetic Parameters in Rats (Oral Administration)
| Analyte | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| ABZ | 50 | 0.005 - 5 (Range) | - | - |
| ABZ-SO | 50 | 0.05 - 80 (Range) | - | - |
| ABZ-SO2 | 50 | 0.05 - 80 (Range) | - | - |
Data from a study developing an HPLC method; specific PK values not provided, but linearity ranges indicate expected concentrations.[7][8] A separate study in HAE model rats showed a Cmax of ABZ-SO that was 0.85 times that of normal rats and an AUC(0-t) of 13.62 ± 0.81 µg·h·mL⁻¹ in HAE rats versus 17.53 ± 1.37 µg·h·mL⁻¹ in normal rats after administration of an this compound suspension.[3]
Table 2: Pharmacokinetic Parameters in Rabbits (Oral Administration)
| Analyte | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| ABZ-SO | 150 | 41.86 | - | 1010.43 |
Data from a study comparing oral and intraperitoneal administration.[9][10][11]
Table 3: Pharmacokinetic Parameters in Sheep (Oral Administration)
| Analyte | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| ABZ-SO | 5 | 1.30 - 2.03 (Range) | 8 - 12.5 (Range) | 32.7 |
| ABZ-SO2 | 5 | 0.42 - 0.56 (Range) | 15 - 24 (Range) | 8.6 - 10.5 (Range) |
Data compiled from studies on this compound bioavailability.[6] In one study, the peak plasma concentration of this compound sulfoxide was 3.2 µg/mL at 20 hours post-administration of a 10 mg/kg dose.[1]
Table 4: Pharmacokinetic Parameters in Pigs (Oral Administration)
| Analyte | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) |
| ABZ-SO | 10 | ~3.0 | 7.0 ± 2.1 (Fasting) |
| ABZ-SO | 10 | ~3.0 | 12.0 ± 6.0 (Pellet + Oil) |
| ABZ-SO | 10 | ~3.0 | 9.0 ± 2.1 (Pellet) |
Data from a study on feeding management and this compound pharmacokinetics.[5][12]
Experimental Protocols
Detailed and validated methodologies are essential for reliable pharmacokinetic studies. Below are typical protocols employed in preclinical evaluations of this compound.
Animal Models and Dosing
-
Species: Common preclinical models include Wistar or Sprague-Dawley rats, New Zealand white rabbits, and various breeds of sheep and pigs.[9][12][13]
-
Housing and Acclimatization: Animals are typically housed in controlled environments (temperature, humidity, light/dark cycle) and allowed an acclimatization period of at least one week before the study. They are often provided with standard pelleted feed and water ad libitum.[13]
-
Dosing: this compound is commonly administered orally as a suspension, often in a vehicle like 0.5% carboxymethylcellulose (CMC).[9][10][11] Doses vary depending on the species and study objectives, for example, 10 mg/kg in pigs and 150 mg/kg in rabbits.[9][12]
Sample Collection and Preparation
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Common collection sites include the jugular vein in larger animals like sheep or the retro-orbital plexus in rats.[13][14] Samples are typically collected into heparinized tubes.
-
Plasma/Serum Preparation: Blood samples are centrifuged (e.g., at 2500 x g for 15 minutes) to separate the plasma or serum, which is then stored at -20°C or lower until analysis.[5]
-
Extraction: Due to the complexity of biological matrices, an extraction step is necessary to isolate this compound and its metabolites.
-
Solid-Phase Extraction (SPE): This is a common and efficient method. Plasma samples, often spiked with an internal standard, are loaded onto an SPE cartridge (e.g., Oasis HLB). The cartridge is then washed, and the analytes are eluted with an organic solvent like methanol.[15][16]
-
Protein Precipitation: A simpler but potentially less clean method involves adding a precipitating agent like perchloric acid or acetonitrile to the plasma sample to denature and remove proteins.[7][8][13]
-
Analytical Methods
Quantification of this compound and its metabolites is predominantly performed using High-Performance Liquid Chromatography (HPLC) coupled with either an ultraviolet (UV) or a tandem mass spectrometry (MS/MS) detector.[9][16][17]
-
HPLC-UV:
-
Column: A reversed-phase C18 column is typically used for separation.[7][8][16]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium acetate, phosphate buffer) is used.[7][8][16]
-
Detection: The UV detector is set to a wavelength where the analytes have maximum absorbance, typically around 292 nm.[16][18]
-
-
LC-MS/MS:
-
Advantages: This method offers higher sensitivity and selectivity compared to HPLC-UV, allowing for lower limits of quantification.[19][20][21]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[15][19][22]
-
Detection: The mass spectrometer is operated in the multiple-reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.[21][22]
-
Typical Pharmacokinetic Study Workflow
Conclusion
The pharmacokinetic and metabolic profiles of this compound in preclinical models are complex, primarily governed by its poor solubility and extensive first-pass metabolism to the active sulfoxide metabolite. Preclinical studies in rats, rabbits, sheep, and pigs consistently demonstrate the rapid conversion of this compound to this compound sulfoxide, which is the principal analyte detected in systemic circulation. Significant inter-species differences in pharmacokinetic parameters highlight the importance of selecting appropriate animal models for drug development. The detailed experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting preclinical evaluations of this compound and its formulations, ultimately supporting the development of more effective anthelmintic therapies.
References
- 1. Pharmacokinetics of this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic mechanism and pharmacological study of this compound in secondary hepatic alveolar echinococcosis (HAE) model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. Development and Validation of a Dual Column HPLC Method for Determination of this compound and Its Metabolites in Rat Plasma [ejchem.journals.ekb.eg]
- 9. Pharmacokinetics of this compound in New Zealand white rabbits: oral versus intraperitoneal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bcrcp.ac.in [bcrcp.ac.in]
- 14. Comparative pharmacokinetics and bioavailability of this compound sulfoxide in sheep and goats, and dose-dependent plasma disposition in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Analytical Method for the Simultaneous Determination of this compound and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics in sheep and cattle of this compound administered by an intraruminal slow release capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of this compound and this compound sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A simple LC-MS/MS method to determine plasma and cerebrospinal fluid levels of this compound metabolites (this compound sulfoxide and this compound sulfone) in patients with neurocysticercosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A high-throughput LC-MS/MS method for simultaneous analysis of this compound, this compound sulfoxide and this compound sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A simple assay for the simultaneous determination of human plasma this compound and this compound sulfoxide levels by high performance liquid chromatography in tandem mass spectrometry with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Repurposing Albendazole for Oncological Research: A Technical Guide
Introduction
The repurposing of existing, approved drugs for new therapeutic indications represents a cost-effective and accelerated pathway for oncological drug development.[1] Albendazole (ABZ), a benzimidazole carbamate, has a long-established safety profile as a broad-spectrum anti-helminthic agent used in humans since 1982.[2] A growing body of preclinical and early clinical evidence has highlighted its potential as a potent anti-cancer agent, active against a wide range of malignancies including colorectal, ovarian, hepatocellular, and gastric cancers, as well as melanoma.[2][3][4] This technical guide provides an in-depth overview of the mechanisms, preclinical and clinical data, and key experimental protocols for researchers and drug development professionals interested in exploring the oncological applications of this compound.
Core Mechanisms of Anti-Cancer Activity
This compound exerts its anti-neoplastic effects through a multi-faceted approach, primarily targeting microtubule dynamics, but also modulating key signaling pathways involved in tumor progression, survival, and angiogenesis.
1. Microtubule Disruption
Similar to its anti-helminthic action, this compound's principal anti-cancer mechanism involves the disruption of microtubule polymerization.[1][2] It binds to the colchicine-binding site of β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[5] This disruption of the cytoskeleton leads to mitotic arrest, specifically in the G2/M phase of the cell cycle, and subsequently induces apoptosis.[6][7][8] This mode of action is shared by established chemotherapeutic agents like paclitaxel, although this compound's binding site differs.[6]
2. Inhibition of Angiogenesis
This compound demonstrates potent anti-angiogenic effects, primarily by inhibiting the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[1][9][10] Under hypoxic conditions common in solid tumors, HIF-1α promotes the expression of genes like VEGF, which are crucial for new blood vessel formation.[9] By suppressing HIF-1α and VEGF, this compound can inhibit tumor angiogenesis, thereby limiting the tumor's supply of oxygen and nutrients.[1][9][11]
3. Modulation of Key Signaling Pathways
Recent research has uncovered this compound's ability to modulate several other oncogenic signaling pathways:
-
RNF20 Pathway: In colorectal cancer (CRC), this compound has been shown to target the E3 ubiquitin ligase RNF20.[1] This interference with RNF20-mediated monoubiquitination of histone H2B and the mitotic kinesin Eg5 leads to G2/M arrest and apoptosis.[1] It also downregulates the expression of anti-apoptotic Bcl-2 family members.[1][12]
-
STAT3/5 Pathway: In gastric cancer cells, this compound can abrogate the activation of STAT3 and STAT5, key regulators of tumorigenesis.[13] This is achieved by inhibiting the phosphorylation of upstream kinases (JAK1/2, Src) and enhancing the levels of the protein tyrosine phosphatase SHP-1.[13]
-
NF-κB Pathway: this compound has been found to inhibit the NF-κB signaling pathway in multiple myeloma, which helps to overcome tumor stemness and resistance to drugs like bortezomib.[14]
-
Wnt/β-catenin Pathway: In cutaneous squamous cell carcinoma, this compound treatment can inhibit the Wnt/β-catenin signaling pathway, which is strongly related to cancer stemness.[10]
-
Immune Checkpoint Modulation: this compound can induce an anti-tumor immune response by promoting the ubiquitin-mediated degradation of PD-L1, a key immune checkpoint protein.[15] This suggests a potential synergistic effect when combined with immunotherapy.[15][16]
Preclinical Evidence
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a wide range of human cancer cell lines. Its efficacy, measured by the half-maximal inhibitory concentration (IC50), is often in the low micromolar to nanomolar range.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
|---|---|---|---|---|
| Colon Cancer | ||||
| SW620 | Colorectal Adenocarcinoma | 3.8 | Not Specified | [1] |
| HCT116 | Colorectal Carcinoma | 2.7 | Not Specified | [1] |
| SW48 | Colorectal Adenocarcinoma | 3.7 | Not Specified | [1] |
| RKO | Colon Carcinoma | 3.5 | Not Specified | [1] |
| HT-29 | Colorectal Adenocarcinoma | 0.12 | 120 (5 days) | [7][17] |
| Gastric Cancer | ||||
| MKN-45 | Gastric Adenocarcinoma | 0.43 | 48 | [8] |
| SGC-7901 | Gastric Adenocarcinoma | 0.52 | 48 | [8] |
| MKN-28 | Gastric Adenocarcinoma | 2.19 | 48 | [8] |
| Breast Cancer | ||||
| MCF-7 | Breast Adenocarcinoma | 10 - 50 | Not Specified | [18] |
| Head & Neck | ||||
| SCC-25 | Tongue Squamous Cell Carcinoma | 0.53 | Not Specified | [19] |
| Lung Cancer |
| A549 | Lung Carcinoma | 2.26 | Not Specified |[19] |
Note: IC50 values can vary based on experimental conditions and assay methods.
In Vivo Efficacy
Preclinical studies using animal models, predominantly xenografts in immunodeficient mice, have corroborated the in vitro findings, showing significant inhibition of tumor growth.
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Cancer Type | Animal Model | Cell Line | Dosage & Administration | Key Findings | Citation |
|---|---|---|---|---|---|
| Colorectal Cancer | Nude Mice Xenograft | SW620 | 25 or 50 mg/kg, Intraperitoneal (IP), 2x/week for 2 weeks | Significant reduction in tumor size, volume, and flux.[1] | [1] |
| Colorectal Cancer | Nude Mice Xenograft | HCT-116 | 50 mg/kg | Median survival of 41.5 days vs. 23 days for control.[5] | [5] |
| Colorectal Cancer | Nude Mice Peritoneal Carcinomatosis | HT-29 | 150 mg/kg, IP, alternate days for 6 weeks | Profoundly inhibited peritoneal tumor growth.[7] | [7] |
| Melanoma & Lung Cancer | C57BL/6 Mice | B16F10 & LLC | Not Specified | ABZ treatment significantly increased CD8+ T cells and decreased tumor PD-L1 levels.[15] | [15] |
| Pancreatic Cancer | Nude Mice Xenograft | SW1990 & PANC-1 | Not Specified | Significantly decreased tumor growth in vivo. |[20] |
Clinical Evidence
The transition of this compound from preclinical to clinical use in oncology is in its early stages. A few key studies have provided initial data on its safety, tolerability, and potential efficacy in patients with advanced cancers.
Table 3: Summary of Clinical Trials of this compound in Oncology
| Study Type | Patient Population | Dosage & Schedule | Key Findings | Citation |
|---|---|---|---|---|
| Pilot Study | 7 patients with advanced HCC or CRC | 10 mg/kg/day for 28 days | Efficacy: Stabilization of tumor markers (CEA or AFP) in 3 patients; decrease in CEA in 2 patients. Toxicity: High incidence of severe neutropenia (3 patients withdrawn).[4][21][22] | [4][21][22] |
| Phase I Dose-Escalation | 36 patients with refractory solid tumors | Started at 400 mg BD, escalated to 1,200 mg BD (Days 1-14 of a 21-day cycle) | Maximum Tolerated Dose (MTD): 2,400 mg/day (1,200 mg BD). Dose-Limiting Toxicity: Myelosuppression. Efficacy: 16% of assessable patients (4/24) had a tumor marker response (≥50% fall).[23][24] |[23][24] |
These initial trials suggest that while this compound has a manageable safety profile, myelosuppression is a key dose-limiting toxicity that requires careful monitoring.[23][24] The recommended dose for further Phase II studies was suggested as 1,200 mg twice daily for 14 days in a 21-day cycle.[23][24]
Experimental Protocols
Detailed and standardized protocols are critical for ensuring the reproducibility of research findings. Below are methodologies for key experiments used to evaluate the anti-cancer properties of this compound.
1. Cell Viability Assay (MTT-based)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[25] The amount of formazan is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 5x10³ to 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, 72 hours).[8]
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing MTT solution (typically 0.5 mg/mL). Incubate for 3-4 hours at 37°C.[26]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[26]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 470-570 nm using a microplate reader.[26]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[27][28] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[28] Propidium Iodide (PI), a fluorescent nuclear stain, is unable to cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.
-
Methodology:
-
Cell Treatment: Culture and treat cells with this compound as described for the viability assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.[27]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution to the cells.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells.
-
-
3. In Vitro Microtubule Polymerization Assay
This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin.
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm.[29][30]
-
Methodology:
-
Reagent Preparation: Use a commercial tubulin polymerization assay kit or purified porcine brain tubulin. Prepare a reaction mixture containing tubulin, GTP, and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[31]
-
Assay Setup: In a pre-warmed 96-well plate (37°C), add the tubulin reaction mixture to wells containing various concentrations of this compound, a positive control (e.g., paclitaxel for polymerization, nocodazole for depolymerization), and a vehicle control.[30]
-
Kinetic Reading: Immediately place the plate in a spectrophotometer capable of maintaining 37°C and taking kinetic readings. Measure the absorbance at 340 nm every minute for 60 minutes.[30]
-
Data Analysis: Plot the absorbance (OD 340 nm) versus time. Inhibition of polymerization by this compound will be observed as a lower rate of absorbance increase and a lower final plateau compared to the vehicle control.
-
4. In Vivo Xenograft Tumor Model
This model is essential for evaluating the in vivo efficacy and systemic toxicity of this compound.
-
Principle: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., athymic nude or NSG mice). Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
-
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ SW620 cells) into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., ~100 mm³), randomize the animals into treatment and control groups.[1][5]
-
Drug Administration: Prepare this compound for administration (e.g., solubilized in 25% HPβCD).[5] Administer the drug according to the planned schedule and route (e.g., 25-50 mg/kg via intraperitoneal injection).[1] The control group receives the vehicle alone.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (e.g., Volume = (Length x Width²)/2).
-
Endpoint: Continue the study until a predetermined endpoint (e.g., tumors in the control group reach a specific size, or after a set number of weeks).[7] At the endpoint, euthanize the mice, and excise and weigh the tumors.
-
Toxicity Monitoring: Throughout the study, monitor the animals for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.
-
Conclusion and Future Directions
This compound presents a compelling case for drug repurposing in oncology. Its well-characterized primary mechanism of microtubule disruption is complemented by a range of pleiotropic effects on critical cancer signaling pathways, including angiogenesis and immune modulation. Preclinical data are robust, demonstrating efficacy across numerous cancer types in both in vitro and in vivo settings.[1][3][5] While early clinical trials have shown promising signals of activity, they have also highlighted the need for careful management of hematological toxicities.[22][23]
Future research should focus on several key areas:
-
Combination Therapies: Exploring synergistic combinations of this compound with standard chemotherapies (e.g., 5-FU), targeted agents, and particularly immune checkpoint inhibitors, given its effects on PD-L1.[1][15]
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.
-
Optimized Dosing and Formulation: Investigating alternative dosing schedules and novel formulations to improve bioavailability and mitigate toxicity.
-
Expanded Clinical Trials: Conducting well-designed Phase II clinical trials in specific cancer types, such as colorectal cancer and melanoma, where preclinical evidence is strongest.
The continued investigation of this compound offers a promising, low-cost avenue for developing new and effective cancer therapies.
References
- 1. This compound inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound For Cancer: What The Studies Say [healnavigator.com]
- 4. researchgate.net [researchgate.net]
- 5. Combination of this compound and 2-Methoxyestradiol significantly improves the survival of HCT-116 tumor-bearing nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Antitumor activity of this compound against the human colorectal cancer cell line HT-29: in vitro and in a xenograft model of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anthelmintic drug this compound arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drugs as Expanding Cancer Treatment Palette: this compound | Integrative Holistic Cancer Therapy, Houston, Texas [i2b.us]
- 10. Antitumor Effect of this compound on Cutaneous Squamous Cell Carcinoma (SCC) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound Exhibits Anti-Neoplastic Actions against Gastric Cancer Cells by Affecting STAT3 and STAT5 Activation by Pleiotropic Mechanism(s) | MDPI [mdpi.com]
- 14. This compound inhibits NF-κB signaling pathway to overcome tumor stemness and bortezomib resistance in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. This compound induces an anti-tumor effect and potentiates PD-L1 blockade immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. karger.com [karger.com]
- 22. Pilot study of this compound in patients with advanced malignancy. Effect on serum tumor markers/high incidence of neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phase I clinical trial to determine maximum tolerated dose of oral this compound in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. jrmds.in [jrmds.in]
- 26. Cellular viability assay [bio-protocol.org]
- 27. scispace.com [scispace.com]
- 28. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 29. researchgate.net [researchgate.net]
- 30. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 31. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Analysis of Albendazole Binding to Tubulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albendazole, a broad-spectrum benzimidazole anthelmintic, exerts its therapeutic effect by targeting the protein tubulin, a fundamental component of the eukaryotic cytoskeleton. The inhibition of tubulin polymerization disrupts microtubule-dependent processes in parasites, leading to their immobilization and death. In-silico methodologies, including molecular docking and molecular dynamics simulations, have become indispensable tools for elucidating the molecular intricacies of the this compound-tubulin interaction. This technical guide provides an in-depth overview of the computational approaches used to analyze this binding, summarizes key quantitative findings, and presents detailed experimental protocols for researchers in the field.
Mechanism of Action: this compound and Tubulin
The primary mode of action for this compound is the inhibition of microtubule formation.[1][2] It selectively binds to the β-tubulin subunit of the parasite's tubulin heterodimer.[2] This binding occurs at or near the colchicine-sensitive site, preventing the polymerization of tubulin dimers into microtubules.[3][4] The disruption of the microtubule cytoskeleton has several downstream effects crucial for parasite survival:
-
Impaired Glucose Uptake: Cytoplasmic microtubules are essential for glucose absorption in the larval and adult stages of susceptible parasites. Their disruption leads to the depletion of glycogen stores and a severe energy deficit.[2][3]
-
Inhibition of Cell Division: Microtubules form the mitotic spindle, which is necessary for chromosome segregation during cell division.
-
Disruption of Intracellular Transport: Vesicular transport and the maintenance of cell shape are also dependent on a functional microtubule network.
These cellular dysfunctions ultimately result in degenerative changes within the parasite's intestinal and tegumental cells, leading to paralysis and death.[3] The selective toxicity of this compound is attributed to its significantly higher binding affinity for parasite β-tubulin compared to the mammalian protein.[4]
In-Silico Experimental Protocols
Computational analysis provides a powerful framework for studying the this compound-tubulin interaction at an atomic level. The typical workflow involves homology modeling (if a crystal structure is unavailable), followed by molecular docking to predict binding modes, and molecular dynamics simulations to assess the stability of the complex.
Homology Modeling of β-Tubulin
When an experimental structure of the target β-tubulin is not available in databases like the Protein Data Bank (PDB), a reliable 3D model must be generated.
Methodology:
-
Sequence Retrieval: Obtain the amino acid sequence of the target β-tubulin (e.g., from Haemonchus contortus or Brugia malayi) from a sequence database like NCBI or UniProt.
-
Template Identification: Use a tool like BLAST (Basic Local Alignment Search Tool) to search the PDB for suitable template structures with high sequence identity to the target sequence.
-
Model Generation: Employ homology modeling software, such as SwissModel or MODELLER, to build the 3D structure of the target protein based on the alignment with the template(s).[5][6]
-
Model Validation: Assess the quality of the generated model using tools like PROCHECK (for Ramachandran plot analysis), Verify3D, and ProSA to ensure it has a reliable stereochemical and structural conformation.[7]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (this compound) when bound to a receptor (β-tubulin) to form a stable complex. It also estimates the binding affinity using a scoring function.
Methodology:
-
Receptor Preparation:
-
Download or use the generated 3D structure of β-tubulin.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges).
-
Software: AutoDock Tools, Schrödinger Maestro, UCSF Chimera.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem.[4]
-
Minimize the ligand's energy to obtain a stable conformation.
-
Define rotatable bonds.
-
Software: Avogadro, ChemDraw, PRODRG.
-
-
Docking Simulation:
-
Analysis:
-
Analyze the resulting docked poses based on their binding energy (kcal/mol) and interactions (hydrogen bonds, hydrophobic interactions) with key amino acid residues.
-
Molecular Dynamics (MD) Simulation
MD simulations are used to study the dynamic behavior and stability of the this compound-tubulin complex over a specific period.
Methodology:
-
System Preparation:
-
Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.
-
Equilibration:
-
Perform a short simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.
-
Perform another short simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the system's pressure and density.
-
-
Production MD: Run the main simulation for a desired time (e.g., 50-100 ns) to collect trajectory data.[11][12]
-
Trajectory Analysis:
-
Calculate Root Mean Square Deviation (RMSD) to assess the structural stability of the protein and ligand over time.
-
Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) throughout the simulation.
-
Calculate the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to get a more accurate estimation of binding affinity.[5][6]
-
Data Presentation: Quantitative Analysis
In-silico studies provide valuable quantitative data on the binding affinity of this compound to various tubulin forms. The binding energy, typically expressed in kcal/mol, is a key metric where more negative values indicate a stronger interaction.
| Target Protein | Ligand | Mutation | Docking Software | Binding Energy (kcal/mol) | Reference |
| Susceptible β-tubulin | This compound | Wild-Type | AutoDock Vina | -8.51 | [8] |
| Resistant β-tubulin | This compound | F200Y | AutoDock Vina | -7.09 | [8] |
| B. malayi β-tubulin | This compound | Wild-Type | AutoDock Vina | - | [5][6] |
| B. malayi β-tubulin | This compound | F167Y | AutoDock Vina | Decreased Affinity | [5][6] |
| B. malayi β-tubulin | This compound | E198A | AutoDock Vina | Decreased Affinity | [5][6] |
| β-tubulin | This compound | Wild-Type | - | -7.0 | [11] |
| VEGFR-2 | This compound | - | - | -7.12 | [13] |
| H. contortus WT Tubulin Dimer | This compound | Wild-Type | MM-PBSA (from MD) | -57.05 | [12] |
| H. contortus Resistant Tubulin Dimer | This compound | F200Y | MM-PBSA (from MD) | -56.90 | [12] |
Note: Direct comparison of binding energies across different studies should be done with caution due to variations in software, force fields, and specific protocols.
Key Findings from Quantitative Data:
-
Mutations at key residues, particularly F200Y, have been shown to decrease the binding affinity of this compound, providing a molecular basis for anthelmintic resistance.[8]
-
Other mutations at positions F167 and E198 also contribute to resistance by weakening the drug's binding affinity.[5][6]
-
MD simulations coupled with MM/PBSA calculations can provide a more refined understanding of binding free energies, confirming the stability of the this compound-tubulin complex.[12]
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) help visualize complex workflows and biological pathways.
Caption: Workflow for in-silico analysis of this compound-tubulin binding.
Caption: this compound's mechanism of inhibiting microtubule dynamics.
Conclusion
In-silico analysis serves as a cornerstone for modern research into the interaction between this compound and its target, β-tubulin. Molecular docking studies have successfully predicted the binding site and quantified the impact of resistance-conferring mutations, showing that substitutions like F200Y, F167Y, and E198A weaken the drug's binding affinity.[5][6][8] Furthermore, molecular dynamics simulations have confirmed the stability of the drug-protein complex, providing a dynamic view of the interaction.[12] These computational methodologies not only deepen our fundamental understanding of how this compound works but also provide a crucial platform for the rational design of novel anthelmintics to combat growing drug resistance. The integration of these in-silico techniques will continue to be vital for accelerating the discovery and development of next-generation parasiticides.
References
- 1. Liver fluke β-tubulin isotype 2 binds this compound and is thus a probable target of this drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In-silico comparison of inhibition of wild and drug-resistant Haemonchus contortus β-tubulin isotype-1 by glycyrrhetinic acid, thymol and this compound interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound repurposing on VEGFR-2 for possible anticancer application: In-silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
Albendazole's Impact on Glucose Uptake in Helminths: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms by which albendazole, a broad-spectrum benzimidazole anthelmintic, disrupts glucose uptake and energy metabolism in helminths. The document summarizes key quantitative data, presents detailed experimental protocols, and visualizes the core biological pathways and experimental workflows.
Core Mechanism of Action: Disruption of Glucose Metabolism
This compound's primary anthelmintic activity stems from its high-affinity binding to the β-tubulin subunit of helminth microtubules. This interaction inhibits the polymerization of tubulin dimers into microtubules, which are crucial for various cellular functions, including the transport of glucose across the parasite's integument and intestinal cells. The disruption of these microtubular structures severely impairs the helminth's ability to absorb glucose, its primary energy source.[1][2][3] This leads to a cascade of metabolic failures, including the depletion of glycogen reserves and a significant reduction in adenosine triphosphate (ATP) production, ultimately causing parasite immobilization and death.[1]
Furthermore, at higher concentrations, this compound has been shown to inhibit the helminth-specific mitochondrial enzyme fumarate reductase.[4] This enzyme is a key component of the anaerobic respiratory chain in many parasitic worms, and its inhibition further cripples ATP synthesis, compounding the energy deficit induced by impaired glucose uptake.
Quantitative Impact of this compound on Helminth Viability and Metabolism
The following tables summarize the quantitative effects of this compound on various helminth species, focusing on parameters indicative of metabolic disruption and overall viability. While direct comparative data on glucose uptake inhibition across species is limited in the public domain, the provided data on egg reduction rates and cure rates serve as a proxy for the drug's efficacy in disrupting essential metabolic processes.
| Helminth Species | This compound Dosage | Cure Rate (%) | Egg Reduction Rate (%) | Reference |
| Ascaris lumbricoides | 400 mg single dose | 100 | 100 | [5] |
| Necator americanus | 400 mg single dose | 98.8 | 94.5 | [5] |
| Trichuris trichiura | 600 mg single dose | 57.1 | 85.1 | [5] |
| Ascaris lumbricoides | 400 mg single dose | 99.35 | 97.30 | [6] |
| Hookworm | 400 mg single dose | 95.75 | 82.07 | [6] |
| Trichuris trichiura | 400 mg single dose | 43.53 | 23.12 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on helminth glucose uptake and related cellular processes.
Glucose Uptake Assay in Helminths
This protocol describes the measurement of glucose uptake in adult helminths using a radiolabeled glucose analog, 2-deoxy-D-[³H]-glucose.
Materials:
-
Adult helminths (e.g., Haemonchus contortus, Ascaris suum)
-
Krebs-Ringer bicarbonate buffer (KRB), pH 7.4
-
2-deoxy-D-[³H]-glucose
-
Unlabeled 2-deoxy-D-glucose
-
This compound stock solution (in DMSO)
-
Phloretin (glucose transport inhibitor)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Tissue homogenizer
-
0.1 M NaOH
Procedure:
-
Parasite Preparation: Collect adult worms from the host and wash them thoroughly in pre-warmed KRB buffer to remove host debris.
-
Pre-incubation: Place individual or small groups of worms in glass vials containing 2 ml of KRB buffer. Allow them to acclimate for 30 minutes at 37°C.
-
Drug Exposure: Add this compound to the vials at various final concentrations (e.g., 0, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control with a known glucose transport inhibitor like phloretin. Incubate for 1 hour at 37°C.
-
Glucose Uptake: Initiate the uptake by adding 2-deoxy-D-[³H]-glucose (final concentration 0.5 µCi/ml) and unlabeled 2-deoxy-D-glucose (final concentration 5 mM). Incubate for 30 minutes at 37°C.
-
Termination of Uptake: Stop the reaction by quickly removing the worms from the incubation medium and washing them three times in ice-cold KRB buffer containing 10 mM unlabeled 2-deoxy-D-glucose.
-
Sample Preparation: Blot the worms dry, weigh them, and homogenize them in 1 ml of 0.1 M NaOH.
-
Scintillation Counting: Transfer an aliquot of the homogenate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the glucose uptake as nanomoles of 2-deoxy-D-glucose per milligram of tissue per minute. Calculate the percentage inhibition of glucose uptake for each this compound concentration relative to the vehicle control.
Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of tubulin in vitro.
Materials:
-
Purified helminth tubulin
-
General tubulin buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
This compound stock solution (in DMSO)
-
Paclitaxel (polymerization promoter)
-
Nocodazole (polymerization inhibitor)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reaction Setup: On ice, prepare the reaction mixture in a 96-well plate. For each well, add general tubulin buffer, GTP (to a final concentration of 1 mM), and the test compound (this compound at various concentrations). Include controls with a polymerization promoter (paclitaxel) and an inhibitor (nocodazole).
-
Tubulin Addition: Add purified helminth tubulin to each well to a final concentration of 2-3 mg/ml.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measurement: Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to microtubule formation.
-
Data Analysis: Plot the absorbance as a function of time. Determine the initial rate of polymerization (Vmax) and the maximum polymer mass (Amax) for each condition. Calculate the percentage inhibition of tubulin polymerization by this compound.
Fumarate Reductase Activity Assay
This protocol details the measurement of fumarate reductase activity in isolated helminth mitochondria.
Materials:
-
Adult helminths
-
Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
NADH
-
Fumarate
-
Potassium cyanide (KCN)
-
Spectrophotometer
Procedure:
-
Mitochondria Isolation: Homogenize fresh or frozen worms in ice-cold mitochondrial isolation buffer. Perform differential centrifugation to enrich for the mitochondrial fraction. Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.
-
Enzyme Assay: In a cuvette, add the assay buffer, KCN (to inhibit cytochrome c oxidase), and the isolated mitochondria.
-
Reaction Initiation: Start the reaction by adding NADH to the cuvette and monitor the baseline absorbance at 340 nm.
-
Substrate Addition: Add fumarate to the cuvette and continue to monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Inhibitor Study: To determine the effect of this compound, pre-incubate the mitochondria with various concentrations of the drug before initiating the reaction with NADH and fumarate.
-
Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. Express the fumarate reductase activity as nanomoles of NADH oxidized per minute per milligram of mitochondrial protein. Determine the IC50 value for this compound's inhibition of the enzyme.
Visualizing the Molecular Pathways and Experimental Processes
The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows discussed in this guide.
Caption: this compound's dual impact on helminth energy metabolism.
Caption: Experimental workflow for a helminth glucose uptake assay.
Caption: Inhibition of the fumarate reductase pathway by this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metabolic network visualization eliminating node redundance and preserving metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an effective single dose, broad spectrum anthelmintic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GitHub - Sinnefa/SPV_Signaling_Pathway_Visualizer_v1.0: Signaling Pathway Visualizer [github.com]
The Dual Threat: A Technical Examination of Albendazole's Ovicidal and Larvicidal Mechanisms
For Immediate Release
A Deep Dive into the Anthelmintic Powerhouse: Albendazole's Action on Helminth Eggs and Larvae
This technical guide provides an in-depth analysis of the ovicidal and larvicidal properties of this compound, a broad-spectrum benzimidazole anthelmintic. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Executive Summary
This compound remains a cornerstone in the control of helminth infections in both human and veterinary medicine. Its efficacy extends beyond the adult worm stage, critically impacting the viability of eggs and larvae, thereby interrupting the parasite lifecycle and reducing environmental contamination. This guide synthesizes current knowledge on the molecular mechanisms underpinning this compound's ovicidal and larvicidal effects, presents available quantitative data on its potency against various helminth species, and provides standardized protocols for in vitro assessment. The primary mechanism of action is the binding to β-tubulin, disrupting microtubule-dependent processes, which leads to energy depletion and death. Furthermore, evidence suggests that this compound can induce apoptosis in helminths.
Mechanism of Action: A Two-Pronged Assault
This compound's efficacy stems from its high affinity for the β-tubulin subunit of parasitic microtubules. This interaction disrupts the polymerization of tubulin into microtubules, essential cytoskeletal components for a multitude of cellular functions.[1][2]
2.1. Ovicidal Activity: The ovicidal effect of this compound is primarily due to the inhibition of microtubule formation during cell division within the developing embryo. This disruption prevents the proper segregation of chromosomes, leading to developmental arrest and non-viability of the egg.
2.2. Larvicidal Activity: In larval stages, the disruption of microtubule integrity has more immediate and widespread consequences. Key processes affected include:
-
Impaired Glucose Uptake: Microtubules are crucial for the intestinal cells of the parasite to absorb glucose, their primary energy source.[2] this compound-induced microtubule disruption leads to a rapid depletion of glycogen stores.[1]
-
Inhibition of Energy Metabolism: At higher concentrations, this compound has been shown to inhibit key enzymes in the helminth's energy metabolism, such as fumarate reductase, which is critical for anaerobic respiration.[1]
-
Cellular Disorganization: The loss of microtubule integrity affects cell structure, motility, and intracellular transport, ultimately leading to paralysis and death of the larva.
The following diagram illustrates the primary mechanism of action of this compound.
Recent studies also suggest that this compound can induce apoptosis in helminths, characterized by DNA fragmentation and chromatin condensation.[3][4] This programmed cell death pathway may be a significant contributor to its anthelmintic activity.
The diagram below outlines the proposed apoptotic pathway induced by this compound.
Quantitative Efficacy Data
The following tables summarize the in vitro ovicidal and larvicidal activity of this compound against various helminth species. It is important to note that efficacy can vary depending on the parasite species, developmental stage, and the presence of drug resistance.
Table 1: Ovicidal Activity of this compound
| Helminth Species | Assay Type | Endpoint | This compound Concentration (µg/mL) | Efficacy | Reference |
| Haemonchus contortus (Susceptible) | Egg Hatch Assay | LD50 | 0.06 | 50% inhibition of hatching | |
| Haemonchus contortus (Resistant) | Egg Hatch Assay | LD50 | 1.28 | 50% inhibition of hatching | |
| Haemonchus contortus | Egg Hatch Assay | IC50 | 0.091 | 50% inhibition of hatching | [5] |
| Fasciola hepatica (Susceptible) | Egg Hatch Assay | % Hatching Inhibition | 0.02 - 2 | Significant reduction | [6][7] |
| Fasciola hepatica (Resistant) | Egg Hatch Assay | % Hatching Inhibition | 0.02 - 2 | No significant reduction | [6][7] |
| Gastrointestinal Nematodes (Sheep) | Egg Hatch Assay | % Hatching Inhibition | 1.25 | 56.8% (Resistant isolate) | [8] |
Table 2: Larvicidal Activity of this compound
| Helminth Species | Larval Stage | Assay Type | Endpoint | This compound Concentration | Efficacy | Reference |
| Haemonchus contortus | L3 | Larval Development Test | IC50 | 0.144 µg/mL | 50% inhibition of development | [5] |
| Necator americanus | Infective larvae | In vivo (human volunteers) | % Prevention of patent infection | 400 mg single dose | 38% | [9] |
| Angiostrongylus cantonensis | L3 | In vivo (mice) | % Worm Reduction | 10-25 mg/kg/day for 14 days | Nearly 100% | [10] |
| Gastrointestinal Nematodes (Sheep) | L3 | Larval Development Test | % Efficacy | Not specified | 46.8% - 61.6% (Resistant isolates) | [8] |
Experimental Protocols
Standardized in vitro assays are crucial for evaluating the efficacy of anthelmintics and for monitoring the development of resistance. The following are detailed protocols for the Egg Hatch Assay (EHA) and the Larval Development Test (LDT).
4.1. Egg Hatch Assay (EHA)
This assay is widely used to determine the ovicidal activity of anthelmintics by assessing their ability to inhibit the development and hatching of nematode eggs.
Materials:
-
Fresh fecal samples containing helminth eggs
-
Saturated salt solution (e.g., NaCl or ZnSO4)
-
Sieves of various mesh sizes (e.g., 150 µm, 75 µm, 25 µm)
-
Centrifuge and centrifuge tubes
-
24-well or 96-well microtiter plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Deionized water or buffer
-
Inverted microscope
-
Incubator
Procedure:
-
Egg Isolation:
-
Homogenize fecal samples in water.
-
Filter the suspension through a series of sieves to remove large debris.
-
Centrifuge the filtrate and resuspend the pellet in a saturated salt solution to float the eggs.
-
Collect the eggs from the supernatant and wash them thoroughly with deionized water to remove the salt.
-
Adjust the egg concentration to approximately 100-200 eggs/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound from the stock solution.
-
In a microtiter plate, add a specific volume of the egg suspension to each well.
-
Add the different concentrations of this compound to the respective wells. Include a solvent control (e.g., DMSO) and a negative control (no drug).
-
Incubate the plate at an appropriate temperature (e.g., 25-27°C) for 48-72 hours.
-
-
Data Collection and Analysis:
-
After incubation, add a drop of Lugol's iodine to each well to stop further development.
-
Under an inverted microscope, count the number of hatched first-stage larvae (L1) and unhatched (embryonated) eggs in each well.
-
Calculate the percentage of egg hatch inhibition for each concentration relative to the control.
-
Determine the LC50 (lethal concentration 50%) or EC50 (effective concentration 50%) value using probit analysis or other suitable statistical methods.
-
The following diagram illustrates the workflow for the Egg Hatch Assay.
4.2. Larval Development Test (LDT)
This assay assesses the ability of an anthelmintic to inhibit the development of third-stage (L3) larvae, the infective stage for many gastrointestinal nematodes.
Materials:
-
Fecal cultures containing L3 larvae
-
Baermann apparatus
-
Centrifuge and centrifuge tubes
-
96-well microtiter plates
-
This compound stock solution
-
Nutrient medium (e.g., Luria-Bertani broth)
-
Inverted microscope
-
Incubator
Procedure:
-
Larval Recovery:
-
Recover L3 larvae from fecal cultures using a Baermann apparatus.
-
Wash the larvae several times with deionized water.
-
Adjust the larval concentration to approximately 100-200 larvae/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add a specific volume of the larval suspension and nutrient medium to each well.
-
Add the different concentrations of this compound to the respective wells, including controls.
-
Incubate the plate at 37°C for 7 days.
-
-
Data Collection and Analysis:
-
After incubation, examine each well under an inverted microscope.
-
Count the number of larvae that have developed to the fourth stage (L4) and those that remain as L3.
-
Calculate the percentage of larval development inhibition for each concentration.
-
Determine the IC50 (inhibitory concentration 50%) value.
-
Conclusion
This compound's potent ovicidal and larvicidal activities are fundamental to its clinical success in controlling helminth infections. The primary mechanism, disruption of microtubule polymerization, triggers a cascade of events leading to energy starvation and, in some cases, apoptosis. The quantitative data and standardized protocols presented in this guide provide a valuable resource for researchers and drug development professionals. Continued investigation into the molecular intricacies of this compound's action and the mechanisms of resistance is essential for the development of next-generation anthelmintics and for the sustainable use of this vital drug.
References
- 1. ijraset.com [ijraset.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptosis in adults and microfilariae of Setaria cervi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. daneshyari.com [daneshyari.com]
- 7. Development of an egg hatch assay for the detection of anthelmintic resistance to this compound in Fasciola hepatica isolated from sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agmv.ro [agmv.ro]
- 9. Larvicidal activity of this compound against Necator americanus in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Larvicidal effect of this compound against Angiostrongylus cantonensis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Albendazole In Vitro Cytotoxicity Assay for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albendazole (ABZ), a benzimidazole carbamate, is a widely used anthelmintic drug.[1] Its primary mechanism of action involves the disruption of microtubule polymerization by binding to β-tubulin.[1][2] This interference with the cytoskeleton leads to impaired cellular processes vital for parasite survival, such as glucose uptake.[1] Emerging research has highlighted the potential of this compound as an anticancer agent, attributed to its ability to induce cell cycle arrest, apoptosis, and modulate key signaling pathways in cancer cells.[3][4][5] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound against various cancer cell lines using the MTT and Sulforhodamine B (SRB) assays.
Mechanism of Action of this compound in Cancer Cells
This compound exerts its anti-cancer effects through a multi-faceted approach. Its primary target is the tubulin protein, a critical component of microtubules.[2] By inhibiting tubulin polymerization, this compound disrupts the formation and function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[2][3] This mitotic arrest can subsequently trigger the intrinsic pathway of apoptosis, characterized by the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP).[6][7]
Furthermore, this compound has been shown to modulate several signaling pathways implicated in cancer progression. It can suppress the activation of STAT3 and STAT5, transcription factors that play crucial roles in tumor cell survival and proliferation.[5] Additionally, studies have indicated that this compound can target the ubiquitin ligase RNF20, leading to the suppression of anti-apoptotic Bcl-2 family proteins and sensitizing cancer cells to chemotherapy.[4] Some evidence also suggests that this compound may inhibit the Vascular Endothelial Growth Factor (VEGF) receptor, thereby potentially interfering with angiogenesis.[8]
Data Presentation: this compound IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |
| Cal33 | Head and Neck Squamous Cell Carcinoma | - | ~0.5 - 1.0 |
| HSC2 | Head and Neck Squamous Cell Carcinoma | - | ~0.5 - 1.0 |
| SCC47 | Head and Neck Squamous Cell Carcinoma | - | ~0.5 - 1.0 |
| 93-VU | Head and Neck Squamous Cell Carcinoma | - | ~0.5 - 1.0 |
| SCC-25 | Head and Neck Squamous Cell Carcinoma | - | 0.53 |
| A549 | Lung Cancer | - | 2.26 |
| SW620 | Colon Cancer | - | Varies (dose-dependent) |
| HCT116 | Colon Cancer | - | Varies (dose-dependent) |
| SW48 | Colon Cancer | - | Varies (dose-dependent) |
| RKO | Colon Cancer | - | Varies (dose-dependent) |
| SNU-16 | Gastric Cancer | - | Varies (dose-dependent) |
| SNU-1 | Gastric Cancer | - | Varies (dose-dependent) |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.
Experimental Protocols
Two common and reliable methods for assessing in vitro cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondria. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[4]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)[12]
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[12]
-
Acetic acid (1% v/v)
-
Tris base solution (10 mM, pH 10.5)[12]
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
Washing:
-
Carefully wash the plates five times with 1% acetic acid to remove the TCA and unbound components.[12]
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[12]
-
Allow the plates to air dry completely.
-
-
SRB Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Plot a dose-response curve and determine the IC50 value.
-
Mandatory Visualization
Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound.
Caption: Simplified signaling pathway of this compound-induced apoptosis in cancer cells.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Anthelmintic drug this compound arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound repurposing on VEGFR-2 for possible anticancer application: In-silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. biomedscidirect.com [biomedscidirect.com]
Application Notes: Developing an Albendazole-Resistant Cell Line
Introduction
Albendazole, a member of the benzimidazole class of compounds, is a widely used anthelmintic drug.[1][2] Its primary mechanism of action involves binding to β-tubulin, thereby inhibiting microtubule polymerization, which leads to cell-cycle arrest and apoptosis.[1][3] Beyond its antiparasitic effects, this compound has demonstrated potent anti-neoplastic properties against various cancers, including colon, gastric, and pancreatic cancer.[1][4][5] However, as with many chemotherapeutic agents, the development of drug resistance is a significant clinical obstacle.[1][2]
The generation of this compound-resistant cell lines in vitro is a critical tool for researchers. These models are essential for elucidating the molecular mechanisms of resistance, identifying novel therapeutic targets to overcome resistance, and for the preclinical evaluation of new combination therapies.[6][7] This document provides a comprehensive protocol for the development and characterization of an this compound-resistant cancer cell line.
Mechanism of this compound Action and Resistance
The principal molecular target of this compound is β-tubulin.[8][9] By binding to β-tubulin subunits, it prevents their polymerization into microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell structure.[1]
The primary mechanism of resistance to benzimidazoles is associated with specific mutations in the β-tubulin gene.[8][10][11] These mutations can alter the drug's binding site, reducing its affinity for β-tubulin and thereby diminishing its inhibitory effect.[9] While mutations in β-tubulin are the most well-documented resistance mechanism, other factors may contribute, such as the expression of drug efflux pumps or alterations in downstream signaling pathways that regulate apoptosis and cell survival.[1][12]
Experimental Protocols
Phase 1: Characterization of Parental Cell Line
The initial step is to determine the baseline sensitivity of the parental cancer cell line to this compound. This is achieved by calculating the half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit cell growth by 50%.[6][7]
Protocol 1: Determination of this compound IC50 using MTT Assay
-
Cell Seeding:
-
Harvest logarithmically growing parental cells using trypsin-EDTA.[7]
-
Perform a cell count and assess viability (e.g., using trypan blue).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7]
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.[7]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform a serial dilution of this compound in complete culture medium to create a range of concentrations. A wide range is recommended for the initial determination (e.g., 0.01 µM to 100 µM).[13][14]
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the various this compound concentrations. Include "vehicle control" wells with medium and the highest concentration of DMSO used (typically <0.1%).
-
Incubate the plate for 48 to 72 hours.[6]
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
Phase 2: Induction of this compound Resistance
The development of a resistant cell line is typically achieved by continuous exposure to gradually increasing concentrations of the drug.[6][16] This method mimics the clinical development of acquired resistance.[16]
Protocol 2: Stepwise Dose-Escalation for Resistance Induction
-
Initial Exposure:
-
Culture the parental cell line in complete medium containing this compound at a starting concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth), determined from the initial dose-response curve.[6]
-
-
Monitoring and Passaging:
-
Monitor the cells daily for signs of cytotoxicity (e.g., rounding, detachment, debris). Significant cell death (often >50%) is expected initially.[16]
-
Replace the drug-containing medium every 2-3 days.
-
When the surviving cells repopulate the flask and reach 70-80% confluency, passage them as usual, but maintain the same concentration of this compound in the new culture flasks.[17]
-
-
Dose Escalation:
-
Once the cells exhibit stable growth and morphology at a given concentration for 2-3 passages, increase the this compound concentration.[16]
-
A recommended increase is 1.5 to 2.0-fold the previous concentration.[6] If significant cell death occurs, reduce the fold-increase to 1.1 to 1.5-fold.[6]
-
Repeat this cycle of adaptation and dose-escalation. The entire process can take several months (3 to 18 months).[18]
-
-
Cryopreservation:
Phase 3: Verification and Characterization of the Resistant Cell Line
Once the cells can proliferate steadily at a significantly higher this compound concentration (e.g., 5-10 times the parental IC50), the resistance must be confirmed and characterized.
Protocol 3: Confirmation of Resistance
-
Determine the IC50 of the Resistant Line:
-
Using the same MTT assay protocol (Protocol 1), determine the IC50 value for the newly developed resistant cell line.
-
Run the assay in parallel with the parental cell line for direct comparison.[7]
-
-
Calculate the Resistance Index (RI):
-
Assess Stability of Resistance:
-
Culture the resistant cell line in a drug-free medium for several passages (e.g., 4-6 weeks).[7]
-
Re-determine the IC50. If the IC50 remains high, the resistance phenotype is stable. If it decreases, the resistance may be transient.
-
Data Presentation
Table 1: Example this compound IC50 Values in Parental Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Citation |
|---|---|---|---|
| SCC-25 | Head and Neck Squamous Cell Carcinoma | 0.53 | [13] |
| A549 | Non-small Cell Lung Cancer | 2.26 | [13] |
| SW1990 | Pancreatic Cancer | Dose-dependent decrease in growth | [4] |
| PANC-1 | Pancreatic Cancer | Dose-dependent decrease in growth | [4] |
| SNU-16 | Gastric Cancer | ~50 µM showed significant cytotoxicity | [5] |
| SNU-1 | Gastric Cancer | ~50 µM showed significant cytotoxicity |[5] |
Table 2: Hypothetical Dose-Escalation Schedule Assuming a parental IC50 of 0.5 µM and a starting concentration of IC20 (~0.1 µM)
| Step | This compound Conc. (µM) | Target | Duration (Approx.) | Observations |
| 1 | 0.1 | Adaptation | 2-3 Weeks | High initial cell death, slow recovery |
| 2 | 0.2 | Escalation | 2-3 Weeks | Moderate cell death, improved recovery rate |
| 3 | 0.4 | Escalation | 2-3 Weeks | Cell growth stabilizes, morphology normalizes |
| 4 | 0.8 | Escalation | 2-3 Weeks | Stable proliferation |
| 5 | 1.5 | Escalation | 2-3 Weeks | Stable proliferation |
| 6 | 3.0 | Maintenance & Verification | Ongoing | Cells proliferate steadily, proceed to IC50 re-evaluation |
Visualizations
Experimental Workflow
The following diagram outlines the complete workflow for developing and verifying an this compound-resistant cell line.
Signaling Pathway of this compound Action and Resistance
This diagram illustrates the primary mechanism of this compound's effect on microtubules and how β-tubulin mutations confer resistance.
References
- 1. This compound inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Widely Used Antihelmintic Drug this compound is a Potent Inducer of Loss of Heterozygosity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative tests of this compound resistance in beta-tubulin mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative tests of this compound resistance in Caenorhabditis elegans beta-tubulin mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. echemi.com [echemi.com]
- 16. Cell Culture Academy [procellsystem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Albendazole Formulation in Animal Models of Neurocysticercosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurocysticercosis (NCC), a parasitic infection of the central nervous system caused by the larval stage of the tapeworm Taenia solium, is a major cause of acquired epilepsy worldwide.[1] Albendazole, a benzimidazole anthelmintic, is a primary drug for the treatment of NCC.[1][2] Its efficacy is dependent on its formulation and administration, which significantly impact its bioavailability. These application notes provide detailed protocols for the preparation and administration of this compound formulations in rodent models of neurocysticercosis, along with a summary of its pharmacokinetics and efficacy.
Data Presentation
Pharmacokinetic Parameters of this compound Formulations in Rodents
The oral bioavailability of this compound is generally low and can be influenced by the formulation. The following table summarizes key pharmacokinetic parameters of this compound's active metabolite, this compound sulfoxide (ABZ-SO), in rats following oral administration of different formulations.
| Formulation | Animal Model | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| This compound Suspension (Control) | Wistar Rats | 50 mg/kg | ~1.5 | ~4 | ~10 | [3] |
| This compound Nanosuspension | Wistar Rats | 50 mg/kg | ~3.0 | ~2 | ~25 | [3] |
| Racemic-ABZ-SO | Rats | 10 mg/kg | Not Specified | Not Specified | Higher for (-)-ABZ-SO | [3] |
| This compound + Praziquantel | Human Patients | 15 mg/kg/day ABZ | Increased by ~50% | Shorter | Increased by ~50% | [4] |
Efficacy of this compound in Animal and Clinical Models of Neurocysticercosis
The efficacy of this compound is typically measured by the reduction in the number and size of cysts, as well as clinical outcomes such as seizure control.
| Treatment Regimen | Model | Efficacy Outcome | Result | Reference |
| This compound (15 mg/kg/day for 30 days) | Human (Parenchymal NCC) | Cyst Reduction | 86% improvement in the number of cystic lesions.[5] | [5][6] |
| This compound (400 mg for 3 days) | Human (Taeniasis) | Cure Rate | 96.4% | [7] |
| This compound vs. Praziquantel | Human (Parenchymal NCC) | Total Disappearance of Cysts | Odds Ratio = 2.30 (in favor of this compound) | [8][9] |
| This compound vs. Praziquantel | Human (Parenchymal NCC) | Seizure Control | Incidence Rate Ratio = 4.94 (in favor of this compound) | [8][9] |
| This compound/Nitazoxanide Combination | Murine (T. crassiceps) | Histopathology | Significant decrease in inflammation and parasite destruction | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension in Carboxymethyl Cellulose (CMC) for Oral Gavage
This protocol is suitable for administering a suspension of this compound to rodents via oral gavage.
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium salt (CMC)
-
Sterile distilled water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Syringes and gavage needles
Procedure:
-
Prepare the 0.5% CMC Vehicle:
-
Weigh the required amount of CMC (e.g., 0.5 g for 100 mL).
-
Slowly add the CMC powder to a beaker containing the desired volume of sterile distilled water while stirring continuously with a magnetic stirrer.
-
Continue stirring until the CMC is fully dissolved and the solution is clear and viscous. This may take several hours.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, for a 20 mg/mL suspension, weigh 200 mg of this compound for a final volume of 10 mL.
-
Triturate the this compound powder in a mortar with a small amount of the 0.5% CMC vehicle to form a smooth paste.
-
Gradually add the remaining CMC vehicle to the paste while continuously mixing to ensure a homogenous suspension. A homogenizer can also be used for this step.
-
Vortex the suspension thoroughly before each administration to ensure uniform distribution of the drug.
-
Protocol 2: Preparation of this compound in Honey for Voluntary Ingestion
This protocol offers a less stressful alternative to oral gavage, particularly for mice.
Materials:
-
This compound powder
-
Commercially available honey
-
Sterile distilled water (optional, for dilution)
-
Small weighing boats or containers
-
Micropipette
Procedure:
-
Prepare the this compound-Honey Mixture:
-
Weigh the required amount of this compound powder.
-
In a small weighing boat, mix the this compound powder with a predetermined volume of honey. The ratio of this compound to honey should be optimized to ensure the animal consumes the entire dose.
-
If necessary, a small amount of sterile distilled water can be added to achieve a suitable consistency for pipetting.
-
Mix thoroughly until a homogenous paste is formed.
-
-
Administration:
-
Present the this compound-honey mixture to the animal in a small dish or at the tip of a pipette.
-
Observe the animal to ensure it consumes the entire dose.
-
Mandatory Visualization
This compound Mechanism of Action
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Histopathologic evaluation of experimental murine neurocysticercosis after treatment with this compound/nitazoxanide combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound sulfoxide enantiomers administered in racemic form and separately in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of combined treatment with praziquantel and this compound in neurocysticercosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound therapy for neurocysticercosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study reviews efficacy and safety of drugs against taeniasis caused by the pork tapeworm [who.int]
- 7. Antiparasitic drugs in neurocysticercosis: this compound or praziquantel? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound versus Praziquantel in the Treatment of Neurocysticercosis: A Meta-analysis of Comparative Trials | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. Sensitive In Vitro System To Assess Morphological and Biochemical Effects of Praziquantel and this compound on Taenia solium Cysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Efficacy Testing of Albendazole in a Murine Model of Echinococcosis
Introduction
Echinococcosis, a zoonotic disease caused by the larval stage (metacestode) of Echinococcus tapeworms, presents a significant global health challenge. Cystic echinococcosis (CE), caused by E. granulosus, and alveolar echinococcosis (AE), caused by E. multilocularis, are the two main forms affecting humans.[1][2] The primary chemotherapeutic agent used is Albendazole (ABZ), a benzimidazole carbamate.[3][4] However, its efficacy can be limited by poor water solubility and variable absorption, often necessitating long-term treatment and facing challenges with drug resistance and side effects.[5][6] Therefore, the development and evaluation of new ABZ formulations or combination therapies are crucial.
The murine model of secondary echinococcosis is an indispensable tool for preclinical evaluation of novel therapeutic strategies.[1] This model, typically established by intraperitoneal (IP) inoculation of E. granulosus protoscoleces (PSCs), allows for the consistent development of cysts, providing a robust platform to assess the in vivo efficacy of anthelmintic compounds.[1][7] These application notes provide detailed protocols for establishing the murine model, administering treatment, and evaluating the efficacy of this compound.
Experimental Protocols
Protocol 1: Murine Model of Secondary Cystic Echinococcosis
This protocol details the establishment of a secondary infection model, which is widely used for testing chemotherapeutics.[1]
1. Materials and Reagents:
-
Parasites: Echinococcus granulosus protoscoleces (PSCs) obtained from fertile hydatid cysts of naturally infected intermediate hosts (e.g., sheep, cattle).
-
Reagents: Sterile phosphate-buffered saline (PBS), 1% eosin stain, antibiotics (e.g., gentamicin).
-
Equipment: Laminar flow hood, sterile surgical instruments, centrifuge, microscope, syringes, and needles.
2. Protoscolex Preparation and Viability Assessment: a. Aseptically collect hydatid fluid containing PSCs from fertile cysts. b. Wash the PSCs three to four times with sterile PBS supplemented with antibiotics to remove cyst debris. c. Assess PSC viability using the 1% eosin exclusion test; viable protoscoleces will remain unstained, while non-viable ones will stain red.[9] Only use preparations with >95% viability for infection.[9]
3. Infection Procedure: a. Adjust the concentration of viable PSCs in sterile PBS. b. Infect mice via intraperitoneal (IP) injection with approximately 2,000 viable PSCs in a volume of 0.5 mL.[10] c. House the infected mice under standard laboratory conditions for 6 to 9 months to allow for the development of secondary hydatid cysts.[5][8][11] The model involves an early pre-encystment stage and a later chronic stage where cysts grow slowly.[1]
Protocol 2: this compound Formulation and Administration
This protocol describes the preparation and oral administration of this compound.
1. Materials and Reagents:
-
This compound (ABZ) powder.
-
Vehicle (e.g., 0.5% carboxymethylcellulose, DMSO, or water for soluble salt formulations).[5]
-
Oral gavage needles.
-
Syringes.
2. Formulation Preparation: a. Prepare a homogenous suspension of ABZ in the chosen vehicle. For example, for a 10 mg/kg dose in a 25g mouse, a 1.25 mg/mL suspension would allow for a 0.2 mL administration volume. b. Ensure the suspension is well-mixed before each administration to guarantee consistent dosing.
3. Administration Protocol: a. At 6-9 months post-infection, randomly assign mice to treatment and control groups (n=5-10 per group).[11] b. Administer ABZ orally via gavage. Common treatment regimens include:
- 10 mg/kg body weight, once daily for 30 days.[5][8]
- 0.5 mg/kg body weight, every 12 hours for 15 days.[12] c. The control group should receive an equivalent volume of the vehicle alone.
Protocol 3: Efficacy Evaluation
This protocol outlines the primary endpoints for assessing treatment efficacy.
1. Materials and Equipment:
-
Euthanasia supplies (e.g., CO2 chamber).
-
Sterile surgical instruments.
-
Petri dishes.
-
Analytical balance.
-
Calipers.
-
Fixatives for histology (e.g., 4% paraformaldehyde).
2. Necropsy and Cyst Recovery: a. At the end of the treatment period (e.g., 12-24 hours after the last dose), euthanize the mice.[12] b. Perform a necropsy and carefully dissect the abdominal cavity to recover all hydatid cysts.[5]
3. Efficacy Assessment: a. Cyst Weight (Primary Endpoint): Carefully remove any adherent host tissue from the cysts, blot them dry, and measure the total wet weight of all cysts from each mouse.[8][13] b. Cyst Size/Number: Measure the diameter or volume of individual cysts and count the total number of cysts per mouse.[10][13][14] c. Calculation of Efficacy: Calculate the treatment efficacy as the percentage reduction in the mean cyst weight of the treated group compared to the untreated control group.[5][8] d. Histopathology and Microscopy (Optional): Fix representative cysts in 4% paraformaldehyde for histological analysis (e.g., H&E staining).[7] Further analysis using transmission or scanning electron microscopy can reveal ultrastructural damage to the germinal and laminated layers of the cyst wall.[5][8][12][13]
Data Presentation
Quantitative data from representative studies are summarized below to illustrate expected outcomes.
Table 1: Efficacy of Different this compound Formulations in BALB/c Mice (Data sourced from Ceballos et al., 2020)[5]
| Treatment Group (10 mg/kg/day for 30 days) | Mean Cyst Weight (g) ± SD | Efficacy (% Reduction) |
| Control (Vehicle) | 3.3 ± 0.9 | - |
| This compound (ABZ) | 2.1 ± 0.5 | 36.4% |
| This compound Sodium Salt (ABZ-Na) | 1.0 ± 0.6 | 69.0% |
| Ricobendazole Sodium Salt (RBZ-Na) | 1.9 ± 0.8 | 41.0% |
| (R)-(+)-RBZ-Na | 1.4 ± 0.7 | 56.2% |
Table 2: Efficacy of this compound Combination Therapy (Data sourced from Zhang et al., 2021)[6]
| Treatment Group (for 6 weeks) | Mean Cyst Weight (g) ± SD | Inhibition Rate (%) |
| Control (Untreated) | 13.1 ± 2.2 | - |
| This compound (ABZ) | 7.1 ± 1.7 | 45.8% |
| rAd-mIL-28B | 8.3 ± 3.5 | 36.6% |
| ABZ + rAd-mIL-28B | 5.8 ± 1.4 | 55.7% |
Table 3: Effect of this compound Dosing Regimen (Data sourced from Lorenzana et al., 2008)[12]
| Treatment Group (0.5 mg/kg) | Outcome |
| Untreated Control | Cysts developed normally |
| ABZ every 48h for 30 days | No positive clinical response |
| ABZ every 12h for 15 days | Clinically effective |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing of this compound.
Mechanism of Action of this compound
Caption: this compound's mechanism via β-tubulin binding.
References
- 1. Mouse model of secondary cystic echinococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Echinococcus multilocularis and Echinococcus granulosus hydatid fluid proteome provides molecular strategies for specialized host-parasite interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Efficacy of novel this compound salt formulations against secondary cystic echinococcosis in experimentally infected mice | Parasitology | Cambridge Core [cambridge.org]
- 6. Synergism therapeutic and immunoregulatory effects of this compound + rAd-mIL-28B against Echinococcosis in experiment-infected mice with protoscoleces | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. cambridge.org [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Improved experimental model of hepatic cystic hydatid disease resembling natural infection route with stable growing dynamics and immune reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound treatment in cystic echinococcosis: pharmacokinetics and clinical efficacy of two different aqueous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo effect of oral this compound and this compound sulphoxide on development of secondary echinococcosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bicyt.conicet.gov.ar [bicyt.conicet.gov.ar]
Application Notes: Spectrophotometric Determination of Albendazole in Pharmaceutical Formulations
Introduction
Albendazole, a broad-spectrum benzimidazole anthelmintic, is widely used in the treatment of various parasitic worm infestations in humans and animals. Its mechanism of action involves inhibiting the polymerization of tubulin, leading to the disruption of vital cellular processes in the parasite[1][2]. The accurate quantification of this compound in pharmaceutical formulations is crucial for ensuring dosage uniformity, therapeutic efficacy, and patient safety. Spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex techniques like HPLC for routine quality control analysis[3][4].
This document provides detailed protocols for three distinct spectrophotometric methods for the determination of this compound:
-
Method A: Direct UV Spectrophotometry. A straightforward method based on the inherent UV absorbance of the this compound molecule.
-
Method B: Visible Spectrophotometry via Charge-Transfer Complexation. A colorimetric method based on the formation of a colored complex between this compound and iodine.
-
Method C: Visible Spectrophotometry via Ion-Pair Complexation. A colorimetric method involving the formation of a colored ion-pair complex with phenol red.
These methods are applicable for the analysis of this compound in bulk drug form as well as in commercial pharmaceutical preparations like tablets and suspensions.
General Experimental Workflow
The general workflow for the spectrophotometric analysis of this compound in pharmaceutical formulations is outlined below.
Caption: General workflow for spectrophotometric analysis of this compound.
Method A: Direct UV Spectrophotometry
Principle
This method relies on the intrinsic ultraviolet absorbance of this compound in a suitable solvent. The absorbance is measured at the wavelength of maximum absorption (λmax), and the concentration is determined using a calibration curve prepared from standard solutions. Various solvents can be used, with acidic media being common to ensure solubility and consistent spectral characteristics. A solution of this compound in methanolic glacial acetic acid, for instance, shows a maximum absorbance at 235 nm[5].
Experimental Protocol
-
Solvent Preparation: Prepare a solvent mixture of methanolic glacial acetic acid or 0.1 N HCl with 0.05% sodium lauryl sulphate (SLS)[6].
-
Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of pure this compound and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with the chosen solvent[5].
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to achieve concentrations in the range of 2.5 to 25 µg/mL[1][5].
-
Sample Preparation:
-
Tablets: Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of solvent, shake for 20 minutes, and then dilute to the mark. Filter the solution through Whatman No. 41 filter paper[5]. Dilute 1 mL of the filtrate to 100 mL with the solvent to get a theoretical concentration of 10 µg/mL[5].
-
Suspensions: Measure a volume of the suspension equivalent to 100 mg of this compound and process it as described for the tablet powder[5].
-
-
Spectrophotometric Measurement:
-
Scan the working standard solutions over the range of 200-400 nm to determine the λmax against a solvent blank. The λmax is typically observed around 229 nm, 235 nm, or 295 nm depending on the solvent system[3][5][6].
-
Measure the absorbance of all standard and sample solutions at the determined λmax.
-
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration of the working standards. Determine the concentration of this compound in the sample solutions from the calibration curve using the linear regression equation.
Data Presentation
| Parameter | Value | Reference |
| λmax | 229 nm (in 0.1 N HCl with 0.05% SLS) | [6] |
| 237 nm (in diluted glacial acetic acid) | [1] | |
| 295 nm (in Dimethyl Formamide) | [3] | |
| Linearity Range | 4 - 20 µg/mL | [6] |
| 5 - 25 µg/mL | [1][3] | |
| Correlation Coefficient (r²) | 0.9996 | [6] |
| 0.999 | [1] | |
| % Recovery | > 97% | [6] |
| 99.3% - 99.4% | [1] |
Method B: Visible Spectrophotometry via Charge-Transfer Complexation with Iodine
Principle
This colorimetric method is based on the formation of a charge-transfer (CT) complex between this compound, which acts as an electron donor (n-donor), and iodine, which acts as an electron acceptor (σ-acceptor)[7][8][9]. The reaction, carried out in a non-polar solvent like dichloromethane, produces a wine-red colored product that can be quantified spectrophotometrically[8][10].
Caption: Formation of the this compound-Iodine charge-transfer complex.
Experimental Protocol
-
Reagent Preparation: Prepare a 0.3% (w/v) solution of iodine in dichloromethane[7][8].
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure this compound and dissolve it in 100 mL of dichloromethane (DCM)[7].
-
Working Standard Solutions: Prepare working standards in the range of 8.0 - 240 µg/mL by appropriate dilution of the stock solution with DCM[7][8].
-
Sample Preparation (Tablets):
-
Weigh and powder 10 tablets (e.g., 400 mg this compound each).
-
Transfer a quantity of powder equivalent to 100 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 60 mL of DCM, shake thoroughly for 15-20 minutes, and dilute to the mark with DCM.
-
Filter using Whatman No. 42 filter paper, discarding the first 10 mL of filtrate.
-
Dilute the filtrate appropriately with DCM to obtain a concentration within the assay's linear range[7].
-
-
Assay Procedure:
-
Spectrophotometric Measurement:
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standards and determine the concentration of this compound in the samples from the regression equation.
Data Presentation
| Parameter | Value | Reference |
| λmax | 380 nm | [7][8][9] |
| Linearity Range | 8.0 - 240 µg/mL | [7][8] |
| Molar Absorptivity | 1.17 x 10³ L mol⁻¹ cm⁻¹ | [7][8] |
| Limit of Detection (LOD) | 0.69 µg/mL | [7][8] |
| Limit of Quantification (LOQ) | 2.08 µg/mL | [7][8] |
| % Recovery | 98.3 ± 2.3% | [8] |
Method C: Visible Spectrophotometry via Ion-Pair Complexation with Phenol Red
Principle
This method is based on the formation of a yellow-colored ion-pair complex between the basic this compound molecule and the acidic dye, phenol red, in an organic solvent like acetone. The intensity of the color produced is directly proportional to the concentration of this compound and can be measured spectrophotometrically[11].
Experimental Protocol
-
Reagent Preparation (0.05% Phenol Red): Dissolve 50 mg of phenol red in a minimum amount of acetone and dilute to 100 mL in a volumetric flask with acetone[11].
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure this compound, dissolve in a minimal amount of acetone with shaking, and dilute to 100 mL with acetone in a volumetric flask[11].
-
Working Standard Solutions: Prepare working standards by diluting the stock solution with acetone to achieve concentrations in the range of 100 - 1000 µg/mL[11].
-
Sample Preparation: Prepare a stock solution from the pharmaceutical formulation (tablets or suspension) in acetone, similar to the methods described previously, to obtain a theoretical concentration of 1000 µg/mL of this compound.
-
Assay Procedure:
-
Into a series of 10 mL volumetric flasks, pipette aliquots (e.g., 1 mL to 10 mL) of the standard stock solution (or sample stock solution) to create the calibration range.
-
Add 1 mL of the 0.05% phenol red solution to each flask.
-
Dilute to the mark with acetone and mix well.
-
-
Spectrophotometric Measurement:
-
Quantification: Construct a calibration curve and determine the concentration of this compound in the samples using the linear regression equation.
Data Presentation
| Parameter | Value | Reference |
| λmax | 480 nm | [11] |
| Linearity Range | 100 - 1000 µg/mL | [11] |
| Correlation Coefficient (r²) | 0.999 | [11] |
| Limit of Detection (LOD) | 55.76 µg/mL | [11] |
| Limit of Quantification (LOQ) | 82.17 µg/mL | [11] |
Method Selection Guide
The choice of method depends on the available instrumentation, required sensitivity, and the nature of the sample matrix.
Caption: Decision tree for selecting a suitable spectrophotometric method.
References
- 1. iajps.com [iajps.com]
- 2. jddtonline.info [jddtonline.info]
- 3. DEVELOPMENT AND VALIDATED UV SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF this compound IN TABLET | Semantic Scholar [semanticscholar.org]
- 4. method validation of this compound | PPTX [slideshare.net]
- 5. academicjournals.org [academicjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Albendazole's Effect on Tumor Growth in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the anti-tumor efficacy of Albendazole (ABZ) in xenograft models. The protocols outlined below cover in vivo tumor growth assessment, and ex vivo analyses including immunohistochemistry and Western blotting to elucidate the underlying mechanisms of action.
Introduction
This compound, a benzimidazole anthelmintic agent, has demonstrated potent anti-cancer properties in various preclinical studies.[1][2] Its primary mechanism of action involves the disruption of microtubule polymerization by binding to β-tubulin, leading to mitotic arrest and subsequent apoptosis.[1][3] Furthermore, this compound has been shown to inhibit angiogenesis, a critical process for tumor growth and metastasis, by downregulating key factors such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α).[1][4][5] Recent studies also suggest that this compound may modulate the tumor microenvironment and enhance anti-tumor immunity.[6] This protocol provides a detailed framework for assessing the therapeutic potential of this compound in vivo using xenograft mouse models.
Key Experimental Protocols
In Vivo Xenograft Model and this compound Treatment
This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., HT-29 colorectal cancer cells, OVCAR-3 ovarian cancer cells)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
This compound (ABZ)
-
Vehicle control (e.g., 25% w/v Hydroxypropyl-β-cyclodextrin)[5]
-
Sterile PBS, cell culture medium, and syringes
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest and resuspend the cells in sterile PBS or serum-free medium to the desired concentration (e.g., 2 x 10^6 cells/100 µL).[5][7] Keep cells on ice to maintain viability.[7]
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., approximately 100 mm³), randomize the mice into treatment and control groups.[5]
-
This compound Administration:
-
Prepare this compound in a suitable vehicle. For example, solubilize in 25% HPβCD (w/v in dH2O).[5]
-
Administer this compound to the treatment group via the desired route. Intraperitoneal (i.p.) injection has been shown to be effective.[3][9] A range of doses can be tested, for instance, 25 mg/kg or 50 mg/kg.[3][5]
-
Administer the vehicle alone to the control group.
-
The dosing schedule can vary, for example, once daily, every other day, or once weekly.[5][6][9]
-
-
Tumor Volume and Body Weight Measurement:
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze in liquid nitrogen for Western blotting or fix in formalin for immunohistochemistry).[8]
Immunohistochemistry (IHC) for Biomarker Analysis
IHC is used to detect the presence and localization of specific proteins within the tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4 µm)[8]
-
Xylene and graded ethanol series for deparaffinization and rehydration[12]
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibodies (e.g., anti-Ki-67 for proliferation, anti-CD31 for angiogenesis, anti-cleaved caspase-3 for apoptosis)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
DAB substrate kit
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE slides in xylene and rehydrate through a graded series of ethanol to water.[12]
-
Antigen Retrieval: Perform heat-induced antigen retrieval to unmask the antigenic sites.[12]
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the slides with the primary antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the DAB substrate to visualize the antibody binding (brown precipitate).
-
Counterstaining: Counterstain the slides with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and mount with a coverslip.
-
Imaging and Analysis: Acquire images using a light microscope and quantify the staining intensity and percentage of positive cells.
Western Blotting for Protein Expression Analysis
Western blotting is used to quantify the expression levels of specific proteins in tumor lysates.[13]
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[14][15]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-VEGF, anti-HIF-1α, anti-β-tubulin, anti-cleaved PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize the frozen tumor tissue in ice-cold lysis buffer.[15][16] Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the soluble proteins.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[14]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Effect of this compound on Tumor Growth in Xenograft Model
| Treatment Group | Number of Mice (n) | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | Final Tumor Weight (g) (Mean ± SD) |
| Vehicle Control | 8 | 102 ± 15 | 1580 ± 250 | - | 1.6 ± 0.3 |
| This compound (25 mg/kg) | 8 | 105 ± 18 | 850 ± 180 | 46.2 | 0.9 ± 0.2 |
| This compound (50 mg/kg) | 8 | 101 ± 12 | 520 ± 150 | 67.1 | 0.5 ± 0.1 |
Table 2: Ex Vivo Analysis of Tumors Treated with this compound
| Treatment Group | Ki-67 Positive Cells (%) (Mean ± SD) | Microvessel Density (CD31+ vessels/field) (Mean ± SD) | Cleaved Caspase-3 Positive Cells (%) (Mean ± SD) | Relative Protein Expression (Fold Change vs. Control) |
| VEGF | ||||
| Vehicle Control | 75 ± 8 | 25 ± 4 | 5 ± 2 | 1.0 |
| This compound (50 mg/kg) | 30 ± 5 | 10 ± 3 | 25 ± 6 | 0.4 |
Mandatory Visualizations
References
- 1. Drugs as Expanding Cancer Treatment Palette: this compound | Integrative Holistic Cancer Therapy, Houston, Texas [i2b.us]
- 2. This compound and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Albumin nanoparticles increase the anticancer efficacy of this compound in ovarian cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of this compound and 2-Methoxyestradiol significantly improves the survival of HCT-116 tumor-bearing nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. Tumor xenograft assays and immunohistochemistry [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing Protein Expression in Patient-Derived Xenografts Using Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. Protein Extraction from Mice Xenograft Tumor [bio-protocol.org]
- 16. Reddit - The heart of the internet [reddit.com]
Application Notes: Utilizing Albendazole to Investigate Blood-Brain Barrier Penetration of Benzimidazoles
Introduction
The blood-brain barrier (BBB) is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] This barrier poses a significant challenge for the delivery of therapeutics to the brain. Benzimidazoles are a class of broad-spectrum anthelmintic agents. One of its prominent members, albendazole, is FDA-approved for treating parasitic worm infections, including parenchymal neurocysticercosis, a condition caused by the larval forms of the pork tapeworm, Taenia solium, in the brain.[2] The effectiveness of this compound in treating neurocysticercosis underscores its ability to penetrate the BBB, making it an important model compound for studying the mechanisms governing the CNS entry of the benzimidazole class of drugs.
This compound itself is poorly absorbed after oral administration and is rapidly and extensively metabolized, primarily in the liver, to its active metabolite, this compound sulfoxide (ASOX).[3][4] ASOX is the moiety responsible for the therapeutic effect and is capable of crossing the BBB.[3][5] Further metabolism leads to the inactive this compound sulfone (ASON).[6] Understanding the pharmacokinetic profile of this compound and its metabolites, particularly their ability to cross the BBB, is crucial for optimizing treatment regimens for neurological infections and for designing new benzimidazole-based drugs with improved CNS penetration.
Mechanisms of this compound Penetration Across the Blood-Brain Barrier
The primary mechanism by which this compound's active metabolite, this compound sulfoxide (ASOX), crosses the BBB is believed to be passive diffusion.[5][6] Studies analyzing the concentrations of ASOX enantiomers, (+)-ASOX and (-)-ASOX, in the cerebrospinal fluid (CSF) of patients with neurocysticercosis found that the transport is not enantioselective.[5][6] This suggests that a carrier-mediated transport system, which would typically exhibit stereoselectivity, is not the primary route of entry.
While passive diffusion is a key factor, the role of active efflux transporters, such as P-glycoprotein (P-gp), at the BBB cannot be entirely dismissed for all benzimidazoles.[4] These ATP-binding cassette (ABC) transporters actively pump a wide range of xenobiotics out of the brain endothelial cells and back into the bloodstream, thereby limiting their CNS penetration.[7][8][9][10] Although some in silico studies have predicted that this compound is not a P-gp substrate, concomitant administration of praziquantel, a known P-gp inhibitor, has been shown to increase plasma concentrations of ASOX.[4][11] This interaction suggests a potential role for P-gp in the overall disposition of this compound or its metabolites, which may indirectly influence its concentration gradient and subsequent diffusion into the CNS.[4]
Diagram 1: this compound Metabolism and CNS Penetration
Caption: Metabolic pathway of this compound and its penetration into the CNS.
Quantitative Data on this compound BBB Penetration
The penetration of this compound's metabolites into the CNS has been quantified in both human and animal studies. The data is typically presented as the ratio of the drug concentration in the cerebrospinal fluid (CSF) to that in the plasma.
Table 1: Pharmacokinetic Parameters of this compound Metabolites in Plasma and CSF
| Metabolite | Subject | Plasma/CSF Ratio (Mean) | 95% Confidence Interval | CSF Elimination Half-life (hours) | Notes | Reference |
|---|---|---|---|---|---|---|
| (+)-ASOX | Human | 2.6 | 1.9 - 3.3 | 2.5 | Transport is not enantioselective, suggesting passive diffusion. | [5][6] |
| (-)-ASOX | Human | 2.7 | 1.8 - 3.7 | 2.5 | Concentrations of (+)-ASOX in CSF are about three times greater than (-)-ASOX. | [5][6] |
| ASON | Human | 3.0 | 2.3 - 3.8 | 2.6 | ASOX concentrations in CSF are ~20 times higher than ASON. | [5][6] |
| ASOX (total) | Rat | Not reported | - | Not reported | Co-administration with nitazoxanide did not significantly affect ASOX levels in plasma or CSF. |[12] |
Table 2: Concentration of this compound Metabolites in Human CSF
| Metabolite | Dose | CSF Concentration Range (ng/mL) | Reference |
|---|---|---|---|
| (+)-ASOX | 7.5 mg/kg every 12h | 37 - 386 | [5] |
| (-)-ASOX | 7.5 mg/kg every 12h | Up to 88 (some near limit of quantification) | [5] |
| ASON | 7.5 mg/kg every 12h | 2 - 22 |[5] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound BBB Penetration in a Rodent Model
This protocol is adapted from methodologies used in pharmacokinetic studies in rats.[12] It aims to determine the concentration of this compound and its metabolites in plasma and CSF over time.
Objective: To quantify the brain penetration of this compound by measuring its metabolite concentrations in plasma and CSF.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle for oral administration (e.g., aqueous suspension)
-
Anesthetics (e.g., Ketamine/Xylazine)
-
Heparinized tubes for blood collection
-
Microcentrifuge tubes for CSF collection
-
Surgical tools for cannulation
-
LC-MS/MS system for analysis
Methodology:
-
Animal Preparation and Cannulation:
-
Anesthetize rats via intraperitoneal injection of Ketamine (50 mg/kg) and Xylazine (10 mg/kg).
-
For CSF collection, perform cannulation of the cisterna magna.[12]
-
For blood collection, cannulate the jugular or femoral vein.
-
Allow animals to recover from surgery before drug administration.
-
-
Drug Administration:
-
Administer a single oral dose of this compound (e.g., 15 mg/kg) to the rats.[12]
-
-
Sample Collection:
-
Collect serial blood (~0.6 mL) and CSF (~20 µL) samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 16 hours) post-administration.[12]
-
Collect blood in heparinized tubes. Centrifuge at 3,000 rpm for 10 minutes to separate plasma.
-
Immediately store plasma and CSF samples at -70°C until analysis.
-
-
Sample Analysis:
-
Determine the concentrations of this compound sulfoxide (ASOX) and this compound sulfone (ASON) in plasma and CSF samples using a validated LC-MS/MS method (see Protocol 3).
-
-
Data Analysis:
-
Plot the mean plasma and CSF concentrations of each metabolite versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) for both plasma and CSF.
-
Calculate the CSF/plasma concentration ratio at each time point and the AUCCSF/AUCplasma ratio to determine the extent of BBB penetration.
-
Diagram 2: In Vivo BBB Penetration Study Workflow
Caption: Workflow for an in vivo study of this compound BBB penetration.
Protocol 2: In Vitro Assessment of Benzimidazole Permeability using a Transwell BBB Model
This protocol provides a general framework for using an in vitro BBB model to screen the permeability of benzimidazole compounds. These models typically consist of a monolayer of brain microvascular endothelial cells cultured on a semi-permeable membrane.[13][14][15][16]
Objective: To determine the apparent permeability coefficient (Papp) of a benzimidazole compound across a cellular model of the BBB.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size) and companion plates
-
Brain microvascular endothelial cells (e.g., bEnd.3, hCMEC/D3, or primary cells)[16]
-
Cell culture medium and supplements
-
Coating material for inserts (e.g., collagen, fibronectin)
-
Test benzimidazole compound (e.g., this compound) and a control compound with known permeability (e.g., Lucifer yellow for paracellular integrity)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Analytical instrumentation (e.g., LC-MS/MS, fluorescence plate reader)
Methodology:
-
Cell Culture and Model Establishment:
-
Coat Transwell inserts with an appropriate extracellular matrix protein to facilitate cell attachment and differentiation.
-
Seed the brain endothelial cells onto the apical (upper) chamber of the inserts at a high density.
-
Culture the cells until a confluent monolayer is formed. For more advanced models, co-culture with astrocytes or pericytes in the basolateral (lower) chamber can be performed to induce tighter barrier properties.[13][14]
-
Monitor the integrity of the cell monolayer by measuring the Trans-endothelial Electrical Resistance (TEER) using a voltohmmeter. The model is ready for the transport experiment when TEER values are high and stable.[15]
-
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed assay buffer.
-
Add the assay buffer containing the test benzimidazole compound at a known concentration to the apical chamber (donor).
-
Add fresh assay buffer to the basolateral chamber (receiver).
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time intervals (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh buffer. A sample from the donor chamber should also be taken at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of substance appearance in the receiver chamber).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor chamber.
-
-
Diagram 3: In Vitro Transwell BBB Permeability Assay
Caption: Workflow of an in vitro Transwell assay for BBB permeability.
Protocol 3: Analytical Quantification of this compound and Metabolites by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound sulfoxide and this compound sulfone in plasma and CSF.[17]
Objective: To accurately measure the concentration of this compound metabolites in biological matrices.
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 analytical column
-
This compound sulfoxide and this compound sulfone analytical standards
-
Internal standard (e.g., a related benzimidazole)
-
Solvents for extraction (e.g., ether-dichloromethane-chloroform mixture)[17]
-
Mobile phase solvents (e.g., Methanol, Formic acid solution)[17]
-
Plasma and CSF samples
Methodology:
-
Preparation of Standards and Quality Controls:
-
Prepare stock solutions of this compound sulfoxide, this compound sulfone, and the internal standard in a suitable solvent (e.g., methanol).
-
Prepare calibration standards and quality control (QC) samples by spiking blank plasma and CSF with known concentrations of the analytes.
-
-
Sample Extraction:
-
To a 200 µL sample (plasma or CSF), add the internal standard.
-
Perform a liquid-liquid extraction by adding an organic solvent mixture (e.g., ether-dichloromethane-chloroform, 60:30:10, v/v/v).[17]
-
Vortex and centrifuge the samples.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation:
-
Column: C18 column.
-
Mobile Phase: A gradient or isocratic elution using a mixture such as methanol and 20 mmol/L formic acid (70:30).[17]
-
Flow Rate: Set according to column dimensions.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the curve.
-
Determine the concentration of the analytes in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve. The method should be validated for linearity, precision, accuracy, and recovery.[17]
-
Diagram 4: Role of Efflux Transporters at the BBB
Caption: Potential role of P-glycoprotein (P-gp) efflux pump at the BBB.
References
- 1. Role of drug efflux transporters in the brain for drug disposition and treatment of brain diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetic optimisation of the treatment of neurocysticercosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Sulfoxide Plasma Levels and Efficacy of Antiparasitic Treatment in Patients With Parenchymal Neurocysticercosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective distribution of this compound metabolites in cerebrospinal fluid of patients with neurocysticercosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective distribution of this compound metabolites in cerebrospinal fluid of patients with neurocysticercosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Regulation of ABC Efflux Transporters at Blood-Brain Barrier in Health and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABC transporters and drug efflux at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blood-Brain Barrier Active Efflux Transporters: ATP-Binding Cassette Gene Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of nitazoxanide on this compound pharmacokinetics in cerebrospinal fluid and plasma in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A simple LC-MS/MS method to determine plasma and cerebrospinal fluid levels of this compound metabolites (this compound sulfoxide and this compound sulfone) in patients with neurocysticercosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Albendazole for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of Albendazole (ABZ) in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous media?
This compound is a benzimidazole derivative classified under the Biopharmaceutical Classification System (BCS) as a Class II drug, which means it has high permeability but low aqueous solubility.[1][2] Its hydrophobic molecular structure contributes to its limited solubility in water, which can pose significant challenges for in vitro studies that require the drug to be in solution to interact with cells or molecular targets.
Q2: What are the common signs of poor this compound solubility in my in vitro experiment?
You may be experiencing solubility issues if you observe any of the following:
-
Precipitation: The compound falls out of solution, appearing as a solid, crystals, or a cloudy suspension in your stock solution or cell culture media.
-
Inconsistent Results: High variability in your experimental data between replicates or experiments.
-
Low Potency: The observed biological effect is lower than expected, which could be due to a lower actual concentration of the dissolved drug than intended.
Q3: What are the primary methods to improve the aqueous solubility of this compound for in vitro use?
Several methods have been successfully employed to enhance the aqueous solubility of this compound. The most common approaches include:
-
pH Adjustment: Utilizing acidic conditions to protonate the molecule.
-
Use of Co-solvents: Employing organic solvents to dissolve the compound.
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules.
-
Formulation as a Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix.
-
Use of Surfactants: Aiding solubilization through micelle formation.
-
Salt Formation: Converting the this compound molecule into a more soluble salt form.
Troubleshooting Guides
Issue 1: Preparing a Stock Solution of this compound
Problem: I am unable to dissolve this compound in common aqueous buffers to make a stock solution.
Solutions:
-
Organic Solvents (Co-solvents): Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[3] However, it is crucial to be mindful of the final DMSO concentration in your cell culture medium, as it can be toxic to cells at higher concentrations (typically >0.5%).
-
Protocol:
-
Weigh the required amount of this compound powder.
-
Add a minimal amount of 100% DMSO to dissolve the powder completely.
-
Vortex or sonicate briefly if necessary.
-
Store the stock solution at -20°C or -80°C.
-
When preparing your working solution, ensure the final DMSO concentration in the cell culture medium is low and consistent across all experimental conditions, including vehicle controls.
-
-
-
Acidic Solutions: this compound's solubility is significantly higher in acidic conditions.[4][5][6]
-
Protocol using Acetic Acid:
-
Dissolve this compound in a small volume of glacial acetic acid.[7]
-
Once dissolved, this acidic stock can be further diluted in your experimental medium.
-
It is critical to adjust the pH of the final working solution to be compatible with your in vitro model.
-
-
Protocol using Hydrochloric Acid (HCl):
-
Quantitative Data Summary: pH-Dependent Solubility of this compound
| pH | Solubility (µg/mL) | Reference |
| 2.0 | 23.5 | [4] |
| 1.2 | 633.50 ± 5.23 | [5] |
| 4.3 | 0.69 ± 0.02 | [5] |
| 6.5 | 10 - 70 | [6] |
| 6.8 | 0.64 ± 0.03 | [5] |
| 7.4 | ~1 | [10] |
| 7.5 | 0.43 ± 0.01 | [5] |
| 8.0 | Minimum solubility | [4] |
Workflow for Preparing an Acidic Stock Solution of this compound
Caption: Workflow for preparing an acidic stock solution of this compound.
Issue 2: this compound Precipitates in Cell Culture Medium
Problem: My this compound stock solution is clear, but a precipitate forms when I add it to my cell culture medium.
Solutions:
This often occurs due to the poor solubility of this compound at the neutral pH of most culture media.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs like this compound in their central cavity, forming an inclusion complex with enhanced aqueous solubility.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[12][13]
-
Protocol for Preparing an this compound-Cyclodextrin Inclusion Complex:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at the desired concentration.
-
Add this compound powder to the cyclodextrin solution.
-
Stir or sonicate the mixture until the this compound is dissolved. This may take several hours.
-
The resulting solution can be sterile-filtered for use in cell culture.
-
-
Quantitative Data Summary: Solubility Enhancement with Cyclodextrins
| Cyclodextrin (CD) | Molar Ratio (ABZ:CD) | Solubility Increase (fold) | Maximum ABZ Concentration Achieved | Reference |
| β-CD (aqueous) | - | 53.4 | 276 µmol/L | [12] |
| β-CD (with acetate) | 1:8 and 1:10 | 306 | - | [12] |
| Methyl-β-CD (with SDS) | - | ~150,000 | - | [14] |
| HP-β-CD | - | 2 to 10,000 | up to 1.9 mg/mL | [14] |
| SBE-β-CD / HP-β-CD | - | - | 6 - 8 mg/mL | [13] |
Logical Diagram for Cyclodextrin Complexation
Caption: Formation of a water-soluble this compound-cyclodextrin inclusion complex.
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier at a solid state. While often used for oral formulations, the principle can be adapted for in vitro studies by first creating the solid dispersion and then dissolving it in the aqueous medium.
-
Common Carriers: Polyethylene glycol (PEG) 6000, Pluronic 188, HPMC, and PVP.[8][9][15]
-
General Principle: A solid dispersion of this compound in a hydrophilic carrier can be prepared (e.g., by solvent evaporation or melting methods). This solid can then be dissolved in the culture medium, where the carrier helps to keep this compound in a solubilized, amorphous state.
-
Quantitative Data Summary: Dissolution Enhancement with Solid Dispersions
| Carrier | ABZ:Carrier Ratio | Dissolution after 5 min | Reference |
| PEG 6000 | - | 32.8% | [8] |
| Pluronic 188 | - | 69.4% | [8] |
| HPMC K 100 LV | 1:10 | 78.86% (after 60 min) | [16][17] |
| Pure ABZ | - | 4% | [8] |
Issue 3: Need for a Completely Organic Solvent-Free Solution
Problem: My experimental system is highly sensitive to organic solvents like DMSO, and I need a completely aqueous formulation.
Solutions:
-
Salt Formation: Converting this compound into a salt can dramatically increase its aqueous solubility. Recent studies have shown that forming salts with hydrochloric acid (ABZ-HCl), fumaric acid, or D-tartaric acid can increase solubility by several orders of magnitude.[10]
-
Protocol for Using this compound Salts:
-
Synthesize or procure a salt form of this compound (e.g., this compound hydrochloride).
-
Directly dissolve the salt in your aqueous buffer or cell culture medium.
-
Verify the final pH of your solution.
-
-
Quantitative Data Summary: Solubility of this compound Salts vs. Free Base
| Compound | pH | Solubility Increase vs. ABZ (fold) | Reference |
| ABZ-HCl | 2.0 | ~2100 | [10] |
| ABZ-HCl | 6.5 | ~1160 | [10] |
| ABZ-HCl | 7.4 | ~1425 | [10] |
| ABZ-FMA | 2.0 | ~330 | [10] |
| ABZ-DTA | 2.0 | ~585 | [10] |
-
Hydrotropic Agents: Certain compounds, known as hydrotropes, can enhance the solubility of poorly soluble substances in water. For this compound, agents like sodium salicylate have been shown to be effective.[18][19]
-
Protocol using Hydrotropes:
-
Prepare a solution of the hydrotropic agent (e.g., 1M Sodium Salicylate) in water.
-
Add this compound to this solution and stir to dissolve.
-
This stock can then be diluted for your experiments, ensuring the final concentration of the hydrotrope is not cytotoxic.
-
-
Quantitative Data Summary: Drug Release with Hydrotropic Agents
| Hydrotropic Agent (1M) | % Drug Release | Reference |
| Sodium Salicylate | 80.7% | [18][19] |
| Urea | 76.5% | [18][19] |
| Sodium Acetate | 75.2% | [18][19] |
| Sodium Citrate | 73.2% | [18][19] |
| Sodium Benzoate | 25.9% | [18][19] |
Experimental Workflow for Solubility Screening
Caption: A decision-making workflow for selecting an appropriate this compound solubilization method.
References
- 1. crsubscription.com [crsubscription.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Formulation Development of this compound-Loaded Self-Microemulsifying Chewable Tablets to Enhance Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Combining solubilization and controlled release strategies to prepare pH-sensitive solid dispersion loaded with this compound: in vitro and in vivo studies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. isca.me [isca.me]
- 10. Improving the Solubility, Stability, and Bioavailability of this compound through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of this compound. Complete In Vitro Evaluation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Super Aqueous Solubility of this compound in β-Cyclodextrin for Parenteral Application in Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Enabling a novel solvent method on this compound solid dispersion to improve the in vivo bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jddtonline.info [jddtonline.info]
- 18. A Practical Approach for Solubility Enhancement of this compound – Oriental Journal of Chemistry [orientjchem.org]
- 19. A Practical Approach for Solubility Enhancement of this compound : Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Overcoming Albendazole Resistance in Gastrointestinal Nematodes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome albendazole resistance in gastrointestinal nematodes.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Issue: Inconsistent results in the Fecal Egg Count Reduction Test (FECRT)
-
Question: Why are my FECRT results variable and difficult to reproduce?
-
Answer: Inconsistent FECRT results can stem from several factors. High variability in egg counts among individual animals is common. To mitigate this, it is recommended to use a sufficient number of animals in each group.[1] Issues such as under-dosing or failure to administer the full dose can also lead to inaccurate interpretations of resistance.[1] Furthermore, the physiological state of the host, such as diet and gut transit time, can affect drug bioavailability and consequently the test outcome.[2][3] For instance, watery feces can dilute egg density, leading to artificially low counts.[2][3] The composition of the parasite population can also influence results, as different nematode species have varying levels of susceptibility to this compound.[2][3]
-
Question: My FECRT shows a reduction of less than 95%, but I'm not sure if it's true resistance. What should I do?
-
Answer: A fecal egg count reduction of less than 95% is an indication of potential resistance, but it's not definitive proof.[2][3][4] Before concluding that you are dealing with a resistant strain, it is crucial to rule out other factors.[1] Verify the accuracy of your dosing equipment and ensure the correct dosage was administered based on the animals' body weight. It is also advisable to repeat the test to confirm the findings.[1] If the results remain consistent, it is recommended to supplement the FECRT with in vitro assays like the Egg Hatch Assay (EHT) or Larval Development Assay (LDA) for a more comprehensive assessment.[5][6]
Issue: Difficulty in interpreting the Egg Hatch Assay (EHT)
-
Question: My Egg Hatch Assay (EHT) results are not showing a clear distinction between susceptible and resistant strains. What could be the problem?
-
Answer: A lack of clear differentiation in the EHT can be due to several factors. The viability of the eggs is critical; using fresh fecal samples is essential to ensure a high hatching rate in the control group. The purity of the egg suspension is also important, as fecal debris can interfere with the assay.[7] The concentration of the discriminating dose of the drug is another critical parameter. Using a single, well-validated discriminating dose can enhance the sensitivity of the assay compared to relying solely on ED50 values.[5][8] It has been noted that the EHT is most reliable when more than 25% of the nematode population carries the resistance allele.[5][8]
-
Question: The ED50 values from my EHT are not correlating well with my in vivo (FECRT) results. Why is this happening?
-
Answer: A weak correlation between EHT and FECRT results can occur. While the EHT is a valuable in vitro tool, it measures the ovicidal effect of the drug under controlled laboratory conditions, which may not perfectly reflect the complex in vivo environment.[5] Factors influencing drug metabolism and bioavailability in the host are not accounted for in the EHT. However, studies have shown that the percentage of hatched eggs in the EHT at a specific discriminating dose can accurately predict the in vivo efficacy of the drug.[5]
Frequently Asked Questions (FAQs)
What are the primary mechanisms of this compound resistance in gastrointestinal nematodes?
The most well-documented mechanism of this compound resistance is due to single nucleotide polymorphisms (SNPs) in the β-tubulin isotype 1 gene.[3] These mutations, particularly at codons 167, 198, and 200, alter the drug's binding site on the β-tubulin protein, reducing its affinity and rendering the drug ineffective.[3] Emerging evidence also points to the role of other mechanisms, including the increased expression and activity of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, and enhanced drug metabolism by the parasite.
What are the most reliable methods for detecting this compound resistance?
A combination of in vivo and in vitro tests is recommended for a comprehensive diagnosis of this compound resistance. The Fecal Egg Count Reduction Test (FECRT) is the standard in vivo method, though it can be influenced by various non-resistance-related factors.[1][6] In vitro assays like the Egg Hatch Assay (EHT) and the Larval Development Assay (LDA) provide valuable supplementary information on the ovicidal and larvicidal activity of the drug.[5][9] For a definitive confirmation of the genetic basis of resistance, molecular assays such as Allele-Specific PCR (AS-PCR) can be used to detect the specific mutations in the β-tubulin gene.[6]
Are there any synergistic drug combinations that can overcome this compound resistance?
Yes, combining this compound with drugs from different anthelmintic classes has shown promise in overcoming resistance. The combination of this compound and ivermectin has been demonstrated to have an additive effect against nematodes resistant to both compounds.[10] Studies have shown that this combination can achieve a higher efficacy in reducing fecal egg counts compared to either drug administered alone.[10][11][12][13][14]
What is the role of ABC transporters in this compound resistance?
ATP-binding cassette (ABC) transporters are membrane proteins that can actively transport a wide variety of substances, including drugs, out of the cell.[15][16] Overexpression of certain ABC transporters, such as P-glycoproteins, has been associated with multidrug resistance in nematodes.[16] These transporters can reduce the intracellular concentration of this compound at its target site (β-tubulin), thereby contributing to the resistance phenotype.[17]
Can natural products be used to combat this compound resistance?
Research into natural products as a source of novel anthelmintics is an active area of investigation. Many plant extracts and their isolated compounds have shown anthelmintic activity in vitro. While more research is needed to validate their efficacy and safety in vivo, natural products represent a promising avenue for discovering new compounds that may have novel mechanisms of action and could potentially circumvent existing resistance mechanisms.
Quantitative Data Summary
Table 1: Efficacy of this compound (ABZ) and Ivermectin (IVM) Combination Therapy
| Treatment Group | Fecal Egg Count Reduction (%) | Efficacy against Haemonchus spp. (%) | Efficacy against Trichostrongylus colubriformis (%) | Reference |
| ABZ (intravenous) | 73.4 | 95.1 | 79.6 | [10] |
| IVM (intravenous) | 79.0 | 99.3 | 100 | [10] |
| ABZ (iv) + IVM (iv) | 91.9 | 99.9 | 99.9 | [10] |
| ABZ (intraruminal) | 43.5 | - | - | [10] |
| IVM (subcutaneous) | 79.8 | - | - | [10] |
| ABZ (ir) + IVM (sc) | 70.8 | - | - | [10] |
Table 2: In Vitro Susceptibility of Haemonchus contortus to this compound
| H. contortus Strain | Assay | IC50 / LD50 (µg/mL) | Reference |
| Susceptible | Egg Hatch Assay | 0.08 | |
| Resistant | Egg Hatch Assay | 1.28 | |
| Ogaden Isolate | Egg Hatch Assay | 0.06 | |
| Susceptible | xL3 to L4 Development | ~0.01 (this compound sulfoxide) | [18] |
Experimental Protocols
1. Fecal Egg Count Reduction Test (FECRT)
Objective: To determine the in vivo efficacy of an anthelmintic drug by comparing fecal egg counts before and after treatment.
Materials:
-
Fecal collection bags or containers
-
Microscope slides and coverslips
-
Saturated salt solution (e.g., sodium chloride or zinc sulfate)
-
McMaster counting chamber
-
Anthelmintic drug (e.g., this compound)
-
Appropriate animal handling and dosing equipment
Procedure:
-
Pre-treatment Sampling: Collect individual fecal samples from a representative group of animals (at least 10-15 per group) before administering the anthelmintic.
-
Dosing: Administer the anthelmintic to the treatment group according to the manufacturer's instructions and based on individual animal body weights. An untreated control group should be maintained.
-
Post-treatment Sampling: Collect individual fecal samples from both the treated and control groups 10-14 days after treatment.
-
Fecal Egg Counting:
-
Weigh a known amount of feces (e.g., 2 grams).
-
Mix the feces thoroughly with a known volume of saturated salt solution.
-
Use a straining method to remove large debris.
-
Fill the chambers of a McMaster slide with the fecal suspension.
-
Allow the slide to sit for a few minutes for the eggs to float to the surface.
-
Count the number of eggs within the grid of the McMaster chamber under a microscope.
-
Calculate the eggs per gram (EPG) of feces.
-
-
Calculation of Fecal Egg Count Reduction:
-
Calculate the arithmetic mean EPG for the control group (C1 and C2 for pre- and post-treatment) and the treatment group (T1 and T2 for pre- and post-treatment).
-
The percentage reduction is calculated using the formula: % Reduction = [1 - (T2/T1)] x 100 (if a control group is not used) or more accurately with a control group: % Reduction = [1 - (T2/C2)] x 100 where the counts are adjusted for changes in the control group.
-
2. Egg Hatch Assay (EHT)
Objective: To determine the in vitro ovicidal activity of an anthelmintic drug.
Materials:
-
Fresh fecal samples containing nematode eggs
-
Saturated salt solution
-
Sieves of varying mesh sizes (e.g., 150 µm, 75 µm, 25 µm)
-
Centrifuge and centrifuge tubes
-
96-well microtiter plates
-
Anthelmintic drug stock solution (e.g., thiabendazole in DMSO)
-
Deionized water
-
Incubator (25-27°C)
-
Inverted microscope
Procedure:
-
Egg Isolation:
-
Homogenize fecal samples in water.
-
Pass the suspension through a series of sieves to remove debris.
-
Collect the eggs on a fine mesh sieve (e.g., 25 µm).
-
Further purify the eggs by centrifugation in a saturated salt solution.
-
-
Assay Setup:
-
Prepare serial dilutions of the anthelmintic drug in deionized water in a 96-well plate. Include a drug-free control.
-
Add a suspension of approximately 50-100 eggs to each well.
-
-
Incubation: Incubate the plate at 25-27°C for 48 hours.
-
Reading the Results:
-
After incubation, count the number of hatched larvae and unhatched eggs in each well using an inverted microscope.
-
Calculate the percentage of eggs hatched for each drug concentration.
-
-
Data Analysis:
-
Plot the percentage of egg hatch inhibition against the drug concentration.
-
Determine the ED50 (the concentration of the drug that inhibits 50% of egg hatching).
-
3. Larval Development Assay (LDA)
Objective: To determine the in vitro effect of an anthelmintic on the development of nematode larvae.
Materials:
-
Nematode eggs (isolated as for EHT)
-
96-well microtiter plates
-
Nutrient medium (e.g., Earle's balanced salt solution with yeast extract)
-
Anthelmintic drug stock solutions
-
Incubator (25-27°C)
-
Lugol's iodine solution
-
Inverted microscope
Procedure:
-
Assay Setup:
-
Add approximately 50-100 eggs to each well of a 96-well plate containing nutrient medium.
-
Incubate the plate at 25-27°C for 24-48 hours to allow the eggs to hatch into first-stage larvae (L1).
-
-
Drug Addition:
-
Prepare serial dilutions of the anthelmintic drug.
-
Add the drug dilutions to the wells containing the L1 larvae. Include a drug-free control.
-
-
Incubation: Incubate the plate for a further 5-7 days at 25-27°C to allow larval development to the third stage (L3) in the control wells.
-
Stopping the Development: Add a drop of Lugol's iodine solution to each well to kill and stain the larvae.
-
Reading the Results:
-
Count the number of L1, L2, and L3 larvae in each well under an inverted microscope.
-
Inhibition of development is observed as a reduction in the proportion of L3 larvae.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of development for each drug concentration.
-
Determine the IC50 (the concentration of the drug that inhibits 50% of larval development to the L3 stage).
-
Visualizations
Caption: Mechanisms of this compound action and resistance.
Caption: Workflow for the Fecal Egg Count Reduction Test.
Caption: Signaling pathways involved in this compound resistance.
References
- 1. noah.co.uk [noah.co.uk]
- 2. Confounding factors affecting faecal egg count reduction as a measure of anthelmintic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Confounding factors affecting faecal egg count reduction as a measure of anthelmintic efficacy | Parasite [parasite-journal.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. parasite-journal.org [parasite-journal.org]
- 6. Challenges and opportunities for the adoption of molecular diagnostics for anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 8. Does the in vitro egg hatch test predict the failure of benzimidazole treatment in Haemonchus contortus? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A larval development test for the detection of anthelmintic resistance in nematodes of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical efficacy assessment of the this compound-ivermectin combination in lambs parasitized with resistant nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of co-administered ivermectin plus this compound for treating soil-transmitted helminths: A systematic review, meta-analysis and individual patient data analysis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. Efficacy and safety of co-administered ivermectin plus this compound for treating soil-transmitted helminths: A systematic review, meta-analysis and individual patient data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of ivermectin–this compound combination versus ivermectin or this compound monotherapy in soil-transmitted helminthiasis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of ivermectin–this compound combination versus ivermectin or this compound monotherapy in soil-transmitted helminthiasis: A systematic review and meta-analysis | InfoNTD [infontd.org]
- 15. mdpi.com [mdpi.com]
- 16. Transcriptome reveals the roles and potential mechanisms of lncRNAs in the regulation of this compound resistance in Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Increased expression of ABC transport proteins is associated with ivermectin resistance in the model nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Albendazole Dosage for Pediatric Neurocysticercosis Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing albendazole dosage for pediatric neurocysticercosis.
Frequently Asked Questions (FAQs)
Q1: What is the standard recommended dosage of this compound for pediatric neurocysticercosis in clinical practice?
The conventional dosage for pediatric neurocysticercosis is 15 mg/kg/day, administered in two divided doses.[1] This regimen is typically continued for 10 to 14 days for patients with one or two viable parenchymal cysts.[1] For patients with more than two viable cysts, combination therapy with this compound and praziquantel may be recommended.[1]
Q2: Why is there significant interindividual variation in this compound plasma concentrations in children?
There is considerable variability in the plasma levels of this compound's active metabolite, this compound sulfoxide.[2] This is primarily due to this compound's low solubility and variable absorption in the gastrointestinal tract.[3] Studies have shown that some individuals have significantly lower bioavailability of the drug.[3]
Q3: How does food intake affect the bioavailability of this compound?
Administering this compound with a high-fat meal can increase its oral bioavailability by up to five times.[4] For systemic infections like neurocysticercosis, it is recommended to administer the drug with a fatty meal to enhance absorption.[4][5]
Q4: What is the rationale for co-administering corticosteroids with this compound?
When this compound kills the cysticerci, the dying parasites can trigger a significant inflammatory response in the central nervous system, leading to symptoms like seizures, headaches, and increased intracranial pressure.[1][6] Corticosteroids, such as dexamethasone, are given to manage this inflammation and mitigate these adverse effects.[7] It is crucial to start corticosteroid treatment before initiating antiparasitic therapy.[7]
Q5: Are there differences in the pharmacokinetics of this compound between children and adults?
Yes, studies have shown that the half-life of this compound sulfoxide is shorter in children compared to adults.[2] One study reported a half-life of 2.3 to 8.3 hours in children.[2] This has led to suggestions that a three-times-daily dosing regimen might be more appropriate for children than the standard twice-daily regimen.[2]
Troubleshooting Guides
Issue 1: Unexpectedly Low Plasma Concentrations of this compound Sulfoxide
Possible Causes:
-
Administration with a low-fat meal or on an empty stomach: this compound's absorption is significantly enhanced by fatty foods.[4][5]
-
Poor individual absorption: A subset of the population exhibits inherently low bioavailability of this compound.
-
Drug interactions: Concomitant use of certain medications, such as some antiepileptics (e.g., phenytoin, carbamazepine), can decrease plasma levels of this compound sulfoxide.
-
Issues with drug formulation: Problems with the suspension or tablet integrity could affect dissolution and absorption.
Troubleshooting Steps:
-
Verify Administration Protocol: Confirm that this compound is being administered with a high-fat meal in your experimental protocol.
-
Review Concomitant Medications: Check for any co-administered drugs known to interact with this compound metabolism.
-
Assess Formulation: If using a custom formulation, ensure its stability and dissolution properties are validated.
-
Consider Therapeutic Drug Monitoring (TDM): For critical experiments, implementing TDM can help individualize dosing and ensure adequate drug exposure.
-
Evaluate Genetic Factors: In advanced research settings, investigating genetic polymorphisms in drug-metabolizing enzymes could provide insights into interindividual variability.
Issue 2: Severe Inflammatory Reactions in Animal Models Post-Treatment
Possible Causes:
-
Inadequate corticosteroid dosage: The dose of corticosteroids may be insufficient to suppress the inflammatory cascade triggered by the dying parasites.
-
High parasite burden: A large number of cysts can lead to a more pronounced inflammatory response upon treatment.
-
Timing of corticosteroid administration: Corticosteroids must be administered prior to this compound to effectively preempt the inflammatory response.[7]
Troubleshooting Steps:
-
Optimize Corticosteroid Regimen: Titrate the corticosteroid dose in a pilot study to determine the optimal level for your animal model and parasite burden.
-
Stagger Antiparasitic Treatment: In models with a very high parasite load, consider a staggered or lower initial dose of this compound to reduce the initial inflammatory insult.
-
Ensure Pre-treatment with Corticosteroids: Verify that the experimental protocol includes corticosteroid administration at least one day before the first dose of this compound.[7]
-
Monitor Inflammatory Markers: Measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in cerebrospinal fluid or brain tissue to quantify the inflammatory response and assess the efficacy of the corticosteroid regimen.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Sulfoxide in Children with Neurocysticercosis
| Parameter | Value | Reference |
| Dosage | 15 mg/kg (single oral dose) | [2] |
| Maximum Plasma Concentration (Cmax) | 0.2 - 1.0 µg/mL | [2] |
| Half-life (t½) | 2.3 - 8.3 hours | [2] |
| Mean Residence Time | 5.1 - 13.6 hours | [2] |
Table 2: Comparative Efficacy of 1-Week vs. 4-Weeks of this compound Therapy in Pediatric Neurocysticercosis (1-3 lesions)
| Outcome | 1-Week Therapy Group | 4-Week Therapy Group | p-value | Reference |
| Dosage | 15 mg/kg/day | 15 mg/kg/day | - | [8] |
| Complete Lesion Resolution (Follow-up 1) | 39% | 42% | Not Significant | [8] |
| Complete Lesion Resolution (Follow-up 2) | 79% | 77% | Not Significant | [8] |
| Lesion Calcification | 10% | 5% | Not Significant | [8] |
| Seizure Control at 2 Years | Similar | Similar | Not Significant | [8] |
Experimental Protocols
Protocol 1: Determination of this compound Sulfoxide in Plasma by HPLC
This protocol is adapted from validated methods for the analysis of this compound and its metabolites.[9][10]
1. Sample Preparation (Solid-Phase Extraction): a. Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. b. Load 500 µL of plasma sample onto the conditioned cartridge. c. Wash the cartridge with 1 mL of 15% methanol in water. d. Elute the analyte with 1 mL of 90% methanol. e. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]
- Mobile Phase: A mixture of acetonitrile and 0.025M ammonium phosphate buffer (pH 5.0). The exact ratio should be optimized for your system, but a starting point could be 30:70 (v/v).[10]
- Flow Rate: 1.2 mL/min.[10]
- Detection: UV detector at 295 nm.[10]
- Injection Volume: 50 µL.
- Internal Standard: Mebendazole or oxibendazole can be used.[9]
3. Calibration and Quantification: a. Prepare a series of calibration standards of this compound sulfoxide in blank plasma. b. Process the standards and quality control samples alongside the unknown samples using the same extraction procedure. c. Construct a calibration curve by plotting the peak area ratio of this compound sulfoxide to the internal standard against the concentration. d. Determine the concentration of this compound sulfoxide in the experimental samples from the calibration curve.
Protocol 2: Experimental Neurocysticercosis Induction in a Rat Model
This protocol is based on the methods described for creating a rat model of neurocysticercosis.[11][12]
1. Preparation of Taenia solium Oncospheres: a. Obtain gravid proglottids from an adult T. solium tapeworm. b. Gently homogenize the proglottids to release the eggs. c. Incubate the eggs in 0.75% sodium hypochlorite for 10 minutes at 4°C to hatch the oncospheres.[11] d. Activate the oncospheres by incubating them in artificial intestinal fluid (containing pancreatin and porcine bile) at 37°C for 1 hour.[11]
2. Intracranial Inoculation: a. Anesthetize juvenile rats (e.g., 16-18 days old Holtzman rats) using an appropriate anesthetic regimen (e.g., ketamine and xylazine).[11] b. Secure the rat in a stereotaxic frame. c. Using a sterile syringe with a 25-gauge needle, inject a suspension of activated oncospheres (e.g., 20-40 oncospheres in 100 µL of sterile saline) into the desired brain location (e.g., extraparenchymal or intraparenchymal).[11] d. The injection site can be at the junction of the superior sagittal and transverse sutures (bregma).[11] e. Slowly inject the oncosphere suspension and then gently withdraw the needle. f. Suture the incision and allow the rat to recover in a warm, clean cage.
3. Post-Inoculation Monitoring and Confirmation: a. Monitor the rats for any signs of neurological distress, including seizures. b. The development of cysticerci can be confirmed after a period of several months (e.g., 4 months) through histological examination of the brain tissue.[11] c. Serological tests to detect cysticercosis antibodies and antigens can also be used for monitoring.
Mandatory Visualizations
Caption: Mechanism of action of this compound on the parasite cell.
Caption: Troubleshooting workflow for low this compound sulfoxide levels.
Caption: Host inflammatory response to this compound treatment in neurocysticercosis.
References
- 1. Clinical Care of Cysticercosis | Cysticercosis | CDC [cdc.gov]
- 2. Clinical pharmacokinetics of this compound in children with neurocysticercosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors associated with variation in single-dose this compound pharmacokinetics: A systematic review and modelling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.aap.org [publications.aap.org]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. One week versus four weeks of this compound therapy for neurocysticercosis in children: a randomized, placebo-controlled double blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC assay for this compound and metabolites in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Rat Model for Neurocysticercosis Using Taenia solium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
Challenges in the clinical analysis of Albendazole and its sulfoxide metabolite
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the clinical analysis of Albendazole (ABZ) and its primary active metabolite, this compound Sulfoxide (ABZ-SO).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the clinical analysis of this compound and its sulfoxide metabolite?
A1: The main challenges include:
-
Low Bioavailability and Rapid Metabolism: this compound is poorly absorbed orally and rapidly metabolized in the liver to its active sulfoxide form. This results in very low to undetectable concentrations of the parent drug in plasma.[1][2]
-
Analyte Stability: Both this compound and this compound Sulfoxide can be susceptible to degradation under certain storage and experimental conditions. Proper sample handling and storage are crucial.[3][4]
-
Matrix Effects: Biological matrices like plasma can interfere with the ionization of the analytes in mass spectrometry, leading to ion suppression or enhancement and affecting the accuracy and precision of the results.[1][5]
-
Wide Concentration Range: The concentration of this compound Sulfoxide in clinical samples can vary significantly, requiring analytical methods with a broad linear dynamic range.[6]
-
Method Sensitivity: To accurately determine the pharmacokinetic profile, highly sensitive methods are required to quantify the low concentrations of this compound and its metabolites.[1][2]
Q2: What are the common sample preparation techniques for this compound and this compound Sulfoxide from plasma?
A2: The most frequently used techniques are:
-
Solid-Phase Extraction (SPE): This is a widely used method that provides good sample cleanup and concentration of the analytes. Various SPE cartridges, such as Oasis HLB and Phenomenex Strata-X, have been successfully employed.[1][7][8][9]
-
Protein Precipitation (PPT): A simpler and faster technique where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins. While efficient, it may result in less clean extracts compared to SPE.[10]
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analytes between the aqueous plasma sample and an immiscible organic solvent.[1]
Q3: How can I improve the extraction recovery of this compound and its sulfoxide?
A3: To enhance recovery:
-
Optimize SPE Sorbent and Solvents: Experiment with different SPE sorbent materials and elution solvents to find the best combination for your analytes.
-
Adjust pH: The pH of the sample and wash solutions can significantly impact the retention and elution of the analytes on the SPE cartridge.
-
For Protein Precipitation: Ensure a sufficient volume of cold precipitation solvent is used and that vortexing is adequate for complete protein precipitation.
Q4: What are the typical chromatographic conditions for the separation of this compound and its sulfoxide?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) are commonly used.
-
Columns: C18 columns are the most frequently reported for separation.[8][9][11]
-
Mobile Phases: A mixture of an organic solvent (typically acetonitrile or methanol) and an aqueous buffer (such as ammonium acetate or formic acid) is used. Gradient elution is often employed to achieve optimal separation.[1][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible mobile phase pH with analyte pKa.- Column degradation or contamination.- Inappropriate injection solvent. | - Adjust mobile phase pH.- Use a new column or a guard column.- Ensure the injection solvent is similar in composition and strength to the initial mobile phase. |
| Low Sensitivity / Poor Signal | - Inefficient ionization in the mass spectrometer.- Low extraction recovery.- Matrix suppression.- Suboptimal MS/MS transition. | - Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).- Re-evaluate and optimize the sample preparation method.- Use a more efficient sample cleanup method (e.g., switch from PPT to SPE).- Use isotopically labeled internal standards to compensate for matrix effects.- Perform a product ion scan to confirm and optimize the MRM transition. |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation.- Fluctuation in instrument performance.- Sample instability. | - Ensure precise and consistent pipetting and solvent volumes during sample preparation.- Automate the sample preparation process if possible.- Perform system suitability tests before each analytical run.- Investigate analyte stability under the storage and handling conditions used.[12] |
| Carryover | - Adsorption of analytes to the injector or column. | - Optimize the needle wash solution in the autosampler.- Inject blank samples after high-concentration samples to assess carryover.[1] |
Experimental Protocols
Method 1: Solid-Phase Extraction (SPE) followed by LC-MS/MS
This method is adapted from a validated bioanalytical procedure for the simultaneous determination of this compound and this compound Sulfoxide in human plasma.[1]
1. Sample Preparation (SPE):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add the internal standard solution.
-
Pre-treat a Phenomenex Strata™-X (30 mg/mL) SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge twice with 1.0 mL of 10% (v/v) methanol in water.
-
Elute the analytes with 1 mL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series HPLC
-
Column: Hypurity C18, 5 µm, 50 mm × 4.6 mm
-
Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate, pH 5.0 (80:20, v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
Mass Spectrometer: MDS SCIEX API-5500
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
-
This compound: m/z 266.1 → 234.1
-
This compound Sulfoxide: m/z 282.1 → 250.1
-
Method 2: Protein Precipitation (PPT) followed by LC-MS/MS
This protocol is based on a method developed for the analysis of this compound and its metabolites in plasma.[10]
1. Sample Preparation (PPT):
-
To a volume of plasma, add three volumes of cold acetonitrile containing 0.1% formic acid.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Conditions:
-
Follow the LC-MS/MS conditions as described in Method 1, with potential minor adjustments to the gradient and mobile phase composition for optimal performance with the PPT extract.
Quantitative Data Summary
The following tables summarize key quantitative data from various published methods for the analysis of this compound and this compound Sulfoxide.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| This compound | Human Plasma | 0.200–50.0 | 0.200 | [1] |
| This compound Sulfoxide | Human Plasma | 3.00–600 | 3.00 | [1] |
| This compound | Human Plasma | 0.25-200 | 0.25 | [6] |
| This compound Sulfoxide | Human Plasma | 5-3500 | 5 | [6] |
| This compound | Cattle Plasma | 25-2000 | 25 | [8][11] |
| This compound Sulfoxide | Cattle Plasma | 25-2000 | 25 | [8][11] |
Table 2: Extraction Recovery and Matrix Effect
| Analyte | Extraction Method | Mean Recovery (%) | Matrix Effect (%) | Reference |
| This compound | SPE | 88.00 | Not explicitly stated, but IS-normalized matrix factors were 0.985 to 1.042 | [1] |
| This compound Sulfoxide | SPE | 88.25 | Not explicitly stated, but IS-normalized matrix factors were 0.985 to 1.042 | [1] |
| This compound | PPT | >93 (Relative Recovery) | Not explicitly stated, but the use of DBS was limited by matrix effect | [10] |
| This compound Sulfoxide | PPT | >93 (Relative Recovery) | Not explicitly stated, but the use of DBS was limited by matrix effect | [10] |
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Bioanalytical workflow for this compound analysis.
References
- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of this compound and this compound sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC–MS/MS method for simultaneous determination of diethylcarbamazine, this compound and this compound metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the Solubility, Stability, and Bioavailability of this compound through Synthetic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A high-throughput LC-MS/MS method for simultaneous analysis of this compound, this compound sulfoxide and this compound sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Analytical Method for the Simultaneous Determination of this compound and Metabolites Using HPLC-PDA: A Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Method for the Simultaneous Determination of this compound and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Albendazole instability in solution for long-term experiments
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering stability issues with albendazole in solution during long-term experiments.
Troubleshooting Guide
Q1: My this compound solution, prepared in DMSO, has formed a precipitate after storage. What is the likely cause and how can I prevent this?
A: Precipitation of this compound from a DMSO stock solution is a common issue primarily caused by the hygroscopic (moisture-absorbing) nature of DMSO. When DMSO absorbs water from the atmosphere, the solubility of the poorly water-soluble this compound decreases, leading to it crashing out of solution.
Prevention Strategies:
-
Use High-Quality Solvent: Always use fresh, anhydrous, high-purity DMSO to prepare your stock solution.
-
Proper Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials to minimize exposure to air and moisture. Storage at -20°C or -80°C is recommended for long-term stability.[1]
-
Work Quickly: When thawing and using an aliquot, allow it to come to room temperature before opening and use it promptly. Do not repeatedly freeze-thaw the same stock tube.
Q2: I suspect my this compound is degrading during my experiment, leading to inconsistent results. What factors could be causing this?
A: this compound is susceptible to degradation under several common experimental conditions. Identifying the specific stressor is key to mitigating the issue.
-
Photodegradation: this compound in solution is highly sensitive to light.[2] Exposure to ambient or UV light can cause significant degradation. Always prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2]
-
Hydrolysis (pH-dependent): The compound is unstable in strongly acidic and alkaline conditions.[3][4][5] In alkaline environments, it can undergo hydrolysis of the carbamate group.[6] If your experimental media has a high or low pH, this could be a contributing factor.
-
Oxidation: The sulfide group in this compound is prone to oxidation, forming this compound sulfoxide (the primary active metabolite) and this compound sulfone.[5][7] This can be accelerated by exposure to oxidizing agents or even atmospheric oxygen over long periods at elevated temperatures.
Q3: My experiment requires keeping this compound in aqueous culture media for several days. How can I maximize its stability?
A: Maintaining this compound stability in aqueous media is challenging due to its very low water solubility (approximately 1 µg/mL at pH 6.0).[8]
-
Final Concentration: Keep the final concentration in the media as low as therapeutically relevant to avoid precipitation.
-
Solubilizing Agents: The use of solubilizing agents like Poloxamer 188 or PEG 6000 has been shown to increase the dissolution rate and solubility of this compound.[9][10] Consider if such excipients are permissible in your experimental setup.
-
Frequent Media Changes: For very long-term experiments (multi-day or weekly), the most reliable method is to perform frequent media changes with freshly prepared this compound from a stable, frozen DMSO stock.
-
Protect from Light: Ensure the culture plates or flasks are protected from direct light throughout the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A: this compound is practically insoluble in water but shows some solubility in organic solvents.[11] The table below summarizes its solubility.
| Solvent | Solubility (mg/mL) | Approx. Molarity (mM) | Conditions |
| DMSO | 17 mg/mL[12][13] | 64.07 mM[12][13] | 25°C, Fresh Anhydrous DMSO |
| Anhydrous Formic Acid | Freely Soluble | Not Specified | Not Specified |
| Water | Insoluble (~0.0002 mg/mL)[8] | Insoluble | 25°C[8] |
| Ethanol | Insoluble[13] | Insoluble | 25°C[13] |
| Methanol | Slightly Soluble | Not Specified | Not Specified |
| Chloroform | Slightly Soluble | Not Specified | Not Specified |
Q2: What are the primary degradation products of this compound?
A: The main degradation products result from oxidation and hydrolysis.[7]
-
This compound Sulfoxide (ABZSO): Formed by oxidation of the sulfide group. This is also the main active metabolite in vivo.[5][7]
-
This compound Sulfone (ABZSO2): A further oxidation product of this compound sulfoxide.[7][14]
-
This compound-2-amino (Hydrolysis Product): Results from the hydrolysis of the carbamate group, particularly under alkaline conditions.[5][7]
Q3: What are the optimal storage conditions for long-term use?
A: For maximum stability and longevity of your this compound solutions:
-
Solvent: Prepare stock solutions in anhydrous DMSO.
-
Temperature: Store aliquots at -20°C or below.[1] Stock solutions (>10mM) can be stored for several months at -20°C.[1]
-
Protection: Use airtight, amber-colored or foil-wrapped vials to protect from moisture and light.[2]
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution
This protocol describes the preparation of a 20 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (MW: 265.33 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
-
Calibrated analytical balance and appropriate weighing tools
Methodology:
-
Pre-warm DMSO: Ensure the anhydrous DMSO is at room temperature and fully liquid before opening to prevent moisture condensation.
-
Weigh this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh 5.31 mg of this compound powder.
-
Dissolve this compound: Add the weighed powder to a sterile, conical tube. Add 1 mL of anhydrous DMSO to the tube.
-
Ensure Complete Dissolution: Vortex the solution vigorously for 2-5 minutes until the this compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed, but do not overheat.
-
Aliquot for Storage: Immediately dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.
-
Store: Tightly cap the aliquots and store them at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study via HPLC Analysis
This protocol provides a framework for stressing an this compound solution to identify potential degradation patterns. Analysis is performed by High-Performance Liquid Chromatography (HPLC) by monitoring the decrease in the parent this compound peak area and the appearance of new peaks corresponding to degradants.
Materials:
-
1 mg/mL this compound stock solution in methanol or DMSO
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a suitable C18 column and UV detector
-
Water bath, UV light chamber (254 nm)
Methodology:
-
Prepare Samples: For each condition, mix 1 mL of the this compound stock solution with 1 mL of the stressor solution in a clear glass vial. Prepare a "control" sample with 1 mL stock and 1 mL of the solvent (e.g., methanol).
-
Incubation: Incubate the samples for a defined period (e.g., 2, 4, and 6 hours).[3] At each time point, take an aliquot for analysis. For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid before injection.
-
HPLC Analysis:
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation by measuring the decrease in the area of the parent this compound peak.
-
Observe the appearance and retention times of new peaks, which correspond to degradation products.
-
Visual Guides
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Primary degradation pathways of this compound.
Caption: this compound's mechanism of action via tubulin inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. usp-pqm.org [usp-pqm.org]
- 3. rjptonline.org [rjptonline.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Hot melt extrusion versus spray drying: hot melt extrusion degrades this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design of experiments applied to stress testing of pharmaceutical products: A case study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation Development of this compound-Loaded Self-Microemulsifying Chewable Tablets to Enhance Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Enabling a novel solvent method on this compound solid dispersion to improve the in vivo bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 54965-21-8 [m.chemicalbook.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Albendazole Pharmacokinetics and Food Interactions
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the impact of food on the absorption and pharmacokinetics of albendazole. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low and highly variable plasma concentrations of this compound sulfoxide in our study subjects. What could be the cause?
A1: This is a common issue directly related to the administration of this compound concerning meals. This compound has very low aqueous solubility and its oral bioavailability is less than 5%.[1] Co-administration with food, particularly a high-fat meal, is crucial for enhancing its absorption. If the drug is administered in a fasted state, you can expect significantly lower and more erratic plasma concentrations of its active metabolite, this compound sulfoxide. For systemic infections like neurocysticercosis or echinococcosis, taking this compound on an empty stomach may lead to sub-therapeutic drug levels.[2][3]
Q2: What is the magnitude of the food effect? How much does a fatty meal increase this compound absorption?
A2: The effect is substantial. Administering this compound with a high-fat meal can increase the plasma concentrations of this compound sulfoxide by up to 5 times compared to administration under fasting conditions.[1] Even when compared to a low-fat meal, a high-fat breakfast has been shown to double the maximum concentration (Cmax) and the area under the concentration-time curve (AUC) of both this compound and its active metabolite.[1][4]
Q3: How should we standardize the meal in our clinical trial protocol to ensure consistent results?
A3: Standardization is critical to minimize variability. The fat content of the meal is the most important factor.
-
High-Fat Meal: A meal with a fat content of approximately 40-50 grams is often cited as effective. One study that demonstrated a significant increase in bioavailability used a high-fat breakfast containing 57.4 g of fat.[1]
-
Low-Fat Meal: A comparator low-fat meal might contain less than 10 g of fat. For instance, a study used a low-fat breakfast with 7.8 g of fat.[1]
-
Recommendation: Clearly define the composition (fat, protein, carbohydrate content) and total calories of the meal in your protocol. Ensure all subjects consume the entire meal within a specified timeframe before dosing. The FDA label suggests a meal with approximately 40 g of fat.[1]
Q4: What is the underlying mechanism for this food effect?
A4: The primary mechanism is the increased solubility of the lipophilic this compound in the presence of dietary fats.[5] Additionally, food intake stimulates gastric acid secretion, which may improve the dissolution of this compound as it is more soluble at a lower pH.[1] Food also stimulates bile secretion, and the bile salts can further aid in the solubilization and absorption of the drug.
Q5: Should this compound always be administered with a fatty meal?
A5: It depends on the therapeutic target.
-
Systemic Infections (e.g., Neurocysticercosis, Hydatid Disease): Yes. Maximizing absorption is critical to ensure the active metabolite reaches the site of infection in sufficient concentrations.[3]
-
Intraluminal Infections (e.g., intestinal parasites): For treating worms that reside in the gastrointestinal tract, administration on an empty stomach might be more appropriate to maximize the drug's local concentration within the gut.[2][6]
Data Presentation: Pharmacokinetic Parameters
The tables below summarize the pharmacokinetic parameters of this compound and its active metabolite, this compound sulfoxide, under different dietary conditions.
Table 1: Impact of High-Fat vs. Low-Fat Breakfast on this compound Pharmacokinetics (Single 400 mg dose)
| Parameter | High-Fat Breakfast | Low-Fat Breakfast | Fold Increase |
| Cmax (ng/mL) | 131.1 | 30.9 | ~4.2x |
| AUCt (ng·h/mL) | 400.3 | 106.6 | ~3.8x |
| Tmax (h) | 4.3 | 3.9 | - |
Data extracted from a study in 12 healthy volunteers. The high-fat breakfast contained 57.4 g of fat, while the low-fat breakfast contained 7.8 g of fat.[1]
Table 2: Impact of High-Fat vs. Low-Fat Breakfast on this compound Sulfoxide Pharmacokinetics (Single 400 mg dose)
| Parameter | High-Fat Breakfast | Low-Fat Breakfast | Fold Increase |
| Cmax (ng/mL) | 1150.3 | 553.8 | ~2.1x |
| AUCt (ng·h/mL) | 12792.0 | 6649.0 | ~1.9x |
| Tmax (h) | 5.5 | 5.0 | - |
Data extracted from the same study in 12 healthy volunteers.[1]
Table 3: Impact of Food vs. Fasting on this compound Sulfoxide Pharmacokinetics
| Condition | Cmax (µg/mL) | AUC (µg·h/mL) | Fold Increase (vs. Fasted) |
| High-Fat Meal | 0.71 | 11.8 | ~3.1x (Cmax), >2x (AUC) |
| Light Meal | 0.52 | 10.3 | ~2.3x (Cmax), >2x (AUC) |
| Fasted | 0.23 | 5.0 | - |
Data extracted from a study comparing heavy meal, light meal, and fasting conditions.[7] Note: The systemic availability was enhanced more than 2-fold with either a heavy or light meal compared to fasting.[7][8]
Experimental Protocols
Methodology for Evaluating Food Effect on this compound Bioavailability
The following is a representative experimental protocol synthesized from published studies.[1]
-
Study Design: A randomized, open-label, crossover study design is typically employed. This involves multiple periods where subjects receive the same dose of this compound under different meal conditions (e.g., with a high-fat meal, a low-fat meal, or after an overnight fast). A washout period of at least 7 days separates each treatment period to prevent carryover effects.
-
Subjects: The study typically enrolls healthy adult volunteers. Key inclusion criteria include normal health status as determined by medical history, physical examination, and laboratory tests. Exclusion criteria often include a history of gastrointestinal disorders or use of medications that could interfere with drug absorption or metabolism.
-
Dosing and Administration: Subjects receive a single oral dose of this compound (e.g., 400 mg). The drug is administered with a standardized volume of water after an overnight fast of at least 10 hours.
-
Meal Composition:
-
Fed Conditions: The standardized meal (e.g., high-fat or low-fat breakfast) is consumed within 30 minutes before drug administration.
-
Fasting Condition: No food is allowed for a specified period (e.g., 4 hours) after dosing.
-
-
Sample Collection: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) at predefined time points. A typical schedule includes pre-dose (0 hours) and multiple post-dose time points (e.g., 0.5, 1, 2, 3, 4, 5, 6, 8, 10, 12, 24, 36, and 48 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound and its primary active metabolite, this compound sulfoxide, are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[1]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
Visualizations
Caption: Experimental workflow for a food-effect study on this compound.
Caption: Metabolic pathway of this compound to its active form.
References
- 1. High-Fat Breakfast Increases Bioavailability of this compound Compared to Low-Fat Breakfast: Single-Dose Study in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased systemic availability of this compound when taken with a fatty meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assessment of Diet-Related Changes on this compound Absorption, Systemic Exposure, and Pattern of Urinary Excretion in Treated Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
Technical Support Center: Mitigating Albendazole-Induced Hepatotoxicity in Animal Models
Welcome to the technical support center for researchers investigating methods to reduce Albendazole-induced hepatotoxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound-induced hepatotoxicity in animal models?
A1: this compound (ABZ) administration in animal models can lead to significant liver injury. Key indicators include elevated serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[1][2] Histopathological examination of liver tissue may reveal necrosis, hemorrhage, local inflammation, and changes in hepatocyte architecture.[3][4]
Q2: What are the primary mechanisms behind this compound-induced liver damage?
A2: The hepatotoxicity of this compound is multifactorial. One key mechanism is the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system. This can lead to lipid peroxidation and damage to hepatocytes. Another significant factor is the inflammatory response, which can be triggered by the drug and its metabolites, leading to the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][6][7][8][9] The metabolism of this compound by cytochrome P450 enzymes can also contribute to the formation of toxic metabolites.[10][11]
Q3: Which potential protective agents can be co-administered with this compound to reduce liver toxicity?
A3: Several agents with antioxidant and anti-inflammatory properties have shown promise in mitigating this compound-induced hepatotoxicity in animal studies. These include:
-
Silymarin: A flavonoid extracted from milk thistle, known for its potent antioxidant and anti-inflammatory effects.[12][13][14][15]
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione (GSH), which plays a crucial role in detoxifying reactive metabolites and reducing oxidative stress.[6][16][17][18][19]
-
Vitamin E: A fat-soluble antioxidant that can protect cell membranes from lipid peroxidation.[20][21]
-
Origanum majorana extract (OME): A natural extract with demonstrated hepatoprotective effects.[2]
Troubleshooting Experimental Issues
Issue 1: High variability in liver enzyme levels between animals in the same treatment group.
-
Possible Cause: Inconsistent drug administration or diet. The diet can influence the effects of this compound on liver enzymes.
-
Troubleshooting Steps:
-
Ensure precise oral gavage technique for consistent dosing.
-
Standardize the diet across all experimental groups, as fatty meals can alter this compound's impact on liver enzymes.
-
Increase the number of animals per group to improve statistical power and account for individual variations.
-
Issue 2: Lack of significant hepatoprotective effect from a co-administered agent.
-
Possible Cause: Suboptimal dosage or timing of the protective agent.
-
Troubleshooting Steps:
-
Conduct a dose-response study for the protective agent to determine the optimal therapeutic window.
-
Administer the protective agent prior to this compound exposure to prime the antioxidant and anti-inflammatory defense mechanisms. For example, pre-treatment with Origanum majorana extract for 30 days before this compound administration has shown significant protection.[2]
-
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of protective agents against this compound-induced hepatotoxicity.
Table 1: Effect of Protective Agents on Liver Function Enzymes
| Protective Agent | Animal Model | This compound Dose | Protective Agent Dose | ALT (U/L) | AST (U/L) | ALP (U/L) | Reference |
| Control | Rats | - | - | 25.3 ± 1.5 | 78.2 ± 3.1 | 115.4 ± 4.2 | [2] |
| This compound | Rats | 7.5 mg/kg | - | 58.1 ± 2.4 | 145.6 ± 5.8 | 243.7 ± 9.7 | [2] |
| O. majorana | Rats | 7.5 mg/kg | 200 mg/kg | 29.8 ± 1.2 | 85.4 ± 3.4 | 128.9 ± 5.1 | [2] |
| Control | Chickens | - | - | 15.2 ± 0.8 | 45.7 ± 2.3 | 110.2 ± 5.5 | [20] |
| This compound | Chickens | 0.25 mg/kg | - | 28.9 ± 1.4 | 88.3 ± 4.4 | 215.6 ± 10.8 | [20] |
| Vitamin E | Chickens | 0.25 mg/kg | 0.01 mg/kg | 18.5 ± 0.9 | 55.1 ± 2.8 | 130.4 ± 6.5 | [20] |
Table 2: Effect of Protective Agents on Antioxidant Enzymes
| Protective Agent | Animal Model | This compound Dose | Protective Agent Dose | SOD (U/mg protein) | CAT (U/mg protein) | GPx (U/mg protein) | Reference |
| Control | Chickens | - | - | 5.8 ± 0.3 | 12.1 ± 0.6 | 8.4 ± 0.4 | [20] |
| This compound | Chickens | 0.25 mg/kg | - | 2.1 ± 0.1 | 5.7 ± 0.3 | 3.2 ± 0.2 | [20] |
| Vitamin E | Chickens | 0.25 mg/kg | 0.01 mg/kg | 4.9 ± 0.2 | 10.5 ± 0.5 | 7.1 ± 0.4 | [20] |
Experimental Protocols
Protocol 1: Induction of this compound Hepatotoxicity and Protection by Origanum majorana Extract in Rats
-
Animal Model: Male Wistar rats.
-
Groups:
-
Group 1: Normal control (no treatment).
-
Group 2: O. majorana extract (OME) treated (200 mg/kg/day orally for 30 days).
-
Group 3: this compound treated (7.5 mg/kg/day orally for 15 days).
-
Group 4: OME pre-treated + this compound (200 mg/kg/day OME orally for 30 days, followed by 7.5 mg/kg/day this compound orally for 15 days).[2]
-
-
Hepatotoxicity Assessment:
-
Collect blood samples for measurement of serum ALT, AST, and ALP levels.
-
Euthanize animals and collect liver tissue for histopathological examination.
-
Protocol 2: Induction of this compound Hepatotoxicity and Protection by Vitamin E in Broiler Chickens
-
Animal Model: 21-day-old broiler chickens.
-
Groups:
-
Group 1: Non-treated control.
-
Group 2: this compound treated (0.25 mg/kg body weight orally for 21 days).
-
Group 3: this compound + Vitamin E treated (0.25 mg/kg this compound and 0.01 mg/kg Vitamin E orally for 21 days).[20]
-
-
Hepatotoxicity Assessment:
-
Collect blood samples at the end of the experiment for analysis of serum ALT, AST, ALP, and antioxidant enzymes (SOD, CAT, GPx).
-
Collect liver tissue for histopathological analysis.[20]
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in this compound-induced hepatotoxicity and the potential points of intervention for protective agents.
Caption: Oxidative stress pathway in this compound-induced hepatotoxicity.
Caption: Inflammatory pathway in this compound-induced hepatotoxicity.
Experimental Workflow
Caption: General experimental workflow for hepatoprotection studies.
References
- 1. The Nrf2 Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Training Signaling Pathway Maps to Biochemical Data with Constrained Fuzzy Logic: Quantitative Analysis of Liver Cell Responses to Inflammatory Stimuli | PLOS Computational Biology [journals.plos.org]
- 6. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound reduces hepatic inflammation and endoplasmic reticulum-stress in a mouse model of chronic Echinococcus multilocularis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound reduces hepatic inflammation and endoplasmic reticulum-stress in a mouse model of chronic Echinococcus multilocularis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The effect of silymarin on liver enzymes and antioxidant status in trauma patients in the intensive care unit: a randomized double blinded placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pjmhsonline.com [pjmhsonline.com]
- 14. ijbcp.com [ijbcp.com]
- 15. ejvs.journals.ekb.eg [ejvs.journals.ekb.eg]
- 16. N-acetyl Cysteine Overdose Induced Acute Toxicity and Hepatic Microvesicular Steatosis by Disrupting GSH and Interfering Lipid Metabolisms in Normal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dosage of N-Acetyl Cysteine in Acute Liver Failure Not Related to Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-Acetyl Cysteine Overdose Inducing Hepatic Steatosis and Systemic Inflammation in Both Propacetamol-Induced Hepatotoxic and Normal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.who.int [cdn.who.int]
- 20. researchgate.net [researchgate.net]
- 21. Inflammation- and stress-related signaling pathways in hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Radiolabeled Albendazole for Metabolic Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of radiolabeled Albendazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful metabolic studies.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of radiolabeled this compound in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low Radiochemical Yield | Incomplete reaction, suboptimal reaction conditions (temperature, time), degradation of starting material or product, or inefficient purification. | - Ensure all reagents are fresh and of high purity.- Optimize reaction temperature and time based on small-scale trial reactions.- Use purified solvents and conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.- Evaluate and optimize the purification method (e.g., HPLC gradient, column type) to minimize product loss. |
| Presence of Impurities in the Final Product | Incomplete reaction, side reactions, or degradation of the product during workup or purification. Common impurities include unlabeled this compound, starting materials, and byproducts of the radiolabeling reaction. | - Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion of the starting material.- Adjust reaction conditions to minimize side product formation.- Employ a robust purification method, such as preparative HPLC, to effectively separate the desired radiolabeled product from impurities.[1][2][3] |
| Difficulty in Purifying the Radiolabeled Product | Co-elution of the product with impurities, low resolution of the chromatographic method, or degradation of the product on the column. | - Optimize the HPLC mobile phase and gradient to improve the separation of the product from impurities.- Consider using a different type of chromatography column (e.g., a different stationary phase).- Ensure the column is properly conditioned and maintained.- If degradation is suspected, perform the purification at a lower temperature. |
| Inconsistent Specific Activity | Inaccurate measurement of radioactivity or mass, or presence of unlabeled carrier material. | - Use a calibrated radiation detector for accurate measurement of radioactivity.- Accurately determine the mass of the purified product using a calibrated microbalance.- Minimize the use of non-radiolabeled starting material to achieve higher specific activity. |
| Low Radiochemical Purity | Inadequate purification, decomposition of the radiolabeled compound after purification, or radiolysis. | - Re-purify the product using a validated HPLC method.- Store the purified radiolabeled this compound under appropriate conditions (e.g., low temperature, in a suitable solvent, protected from light) to prevent degradation.- For high-energy beta emitters like tritium, consider the effects of radiolysis and store the compound at a lower concentration or in the presence of a radical scavenger if necessary. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and handling of radiolabeled this compound.
1. What are the most common radioisotopes used to label this compound for metabolic studies?
Carbon-14 (¹⁴C) and Tritium (³H) are the most common isotopes used for labeling this compound. ¹⁴C is often preferred for its metabolic stability, as the label is typically incorporated into the carbon backbone of the molecule. ³H can be introduced via catalytic exchange and offers higher specific activity.[4]
2. What is a typical radiochemical yield for the synthesis of [¹⁴C]-Albendazole?
The overall radiochemical yield can vary significantly depending on the synthetic route and the efficiency of each step. Starting from [¹⁴C]-benzene, an overall radiochemical yield of 45% for [¹⁴C]-Albendazole has been reported.
3. How can I determine the radiochemical purity of my synthesized radiolabeled this compound?
Radiochemical purity is typically determined by radio-HPLC or radio-TLC. The percentage of the total radioactivity that corresponds to the peak of the desired compound represents the radiochemical purity.[1]
4. What are the main metabolites of this compound I should expect to see in metabolic studies?
The primary metabolites of this compound are this compound sulfoxide (the active metabolite) and this compound sulfone.[1][3]
5. How should I store my radiolabeled this compound to ensure its stability?
Radiolabeled this compound should be stored at low temperatures (e.g., -20°C or -80°C), dissolved in a suitable solvent in which it is stable, and protected from light to minimize degradation. The stability of the compound in the chosen solvent should be periodically checked by radio-HPLC or radio-TLC.
Quantitative Data
The following tables summarize quantitative data from various synthesis and analysis procedures for this compound and its metabolites.
Table 1: Synthesis of this compound Sulfoxide from this compound [1][2][3]
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 30% Hydrogen Peroxide | Glacial Acetic Acid | 15-40 | 3 | 98 | >99.5 (after recrystallization) |
| Sodium Metaperiodate | Glacial Acetic Acid | Low Temperature | Not specified | >90 | >98 |
| m-Chloroperbenzoic Acid | Dichloromethane | 5-30 | 6-8 | 78 | 95.7 |
Table 2: Tritium Labeling of this compound by Catalytic Exchange [4]
| Catalyst | Solvent | Temperature (°C) | Specific Activity (Ci/mmol) | Yield (%) |
| Palladium on Calcium Carbonate | Dioxane | 60 | 0.44 - 13.4 | 8 - 68 |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Synthesis of [¹⁴C]-Albendazole (Conceptual Outline)
This protocol is a conceptual outline based on reported synthetic routes. Researchers should adapt and optimize the conditions for their specific laboratory setup and safety requirements.
Step 1: Synthesis of [¹⁴C]-4-(propylthio)-o-phenylenediamine
-
Nitration of [¹⁴C]-benzene: React uniformly labeled [¹⁴C]-benzene with a nitrating agent (e.g., nitronium trifluoromethanesulfonate) to produce [¹⁴C]-nitrobenzene.
-
Reduction to [¹⁴C]-aniline: Catalytically reduce [¹⁴C]-nitrobenzene (e.g., using H₂ over Pd/C) to yield [¹⁴C]-aniline.
-
Thiocyanation: React [¹⁴C]-aniline with ammonium thiocyanate and bromine to introduce the thiocyanate group, followed by acetylation to protect the amino group.
-
Nitration and Reduction: Introduce a nitro group adjacent to the amino group and then selectively reduce it to obtain a diamine intermediate.
-
Propylation: Alkylate the thiol group with a propyl halide to form the 4-(propylthio) substituent.
-
Final Reduction: Reduce the remaining nitro group to yield [¹⁴C]-4-(propylthio)-o-phenylenediamine.
Step 2: Cyclization to form [¹⁴C]-Albendazole
-
Dissolve the [¹⁴C]-4-(propylthio)-o-phenylenediamine intermediate in a suitable solvent mixture (e.g., acetone and water).
-
Add hydrochloric acid and methyl-N-cyano carbamate.
-
Heat the reaction mixture to 80-85°C.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction and adjust the pH to precipitate the crude [¹⁴C]-Albendazole.
-
Filter and wash the crude product.
Step 3: Purification of [¹⁴C]-Albendazole
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Purify by preparative HPLC using a C18 column and a suitable gradient of acetonitrile and water or a buffer.
-
Collect the fraction corresponding to the [¹⁴C]-Albendazole peak.
-
Evaporate the solvent to obtain the purified product.
-
Determine the radiochemical purity by analytical radio-HPLC and specific activity by measuring radioactivity and mass.
Protocol 2: Synthesis of this compound Sulfoxide[1][5][6]
-
Dissolve this compound (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a mobile phase of ethyl acetate:hexane).
-
Once the reaction is complete, neutralize the mixture with a sodium hydroxide solution to precipitate the crude product.
-
Filter the precipitate and wash it with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound sulfoxide.
Visualizations
This compound Metabolic Pathway
Caption: Metabolic pathway of this compound.
Experimental Workflow for Radiolabeled this compound Synthesis
Caption: Experimental workflow for synthesis and application.
References
- 1. CN101029030A - Chemical synthesis of this compound-sulfoxide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. [Preparation of this compound sulfoxide--- an active metabolite] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A general method for tritium labelling of benzimidazole carbamates by catalytic exchange in dioxane solutions | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Validation & Comparative
The Duel of the Benzimidazoles: A Comparative Guide to the Anticancer Activities of Albendazole and Mebendazole
For Researchers, Scientists, and Drug Development Professionals
The repurposing of existing drugs for oncology applications presents a promising and accelerated route to novel cancer therapies. Among the most compelling candidates are the benzimidazole anthelmintics, albendazole (ABZ) and mebendazole (MBZ). Both are FDA-approved oral medications with established safety profiles, and a growing body of preclinical evidence highlights their potent anticancer activities. This guide provides an objective, data-driven comparison of their performance, detailing their shared mechanisms, differential potencies, and the signaling pathways they modulate.
Core Mechanism of Action: Microtubule Disruption
Both this compound and mebendazole exert their primary anticancer effect by interfering with the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape.[1][2][3] Their mechanism is analogous to that of established taxane and vinca alkaloid chemotherapeutics.
By binding to the colchicine-binding site on β-tubulin, ABZ and MBZ inhibit the polymerization of tubulin dimers into microtubules.[4] This disruption leads to a cascade of events culminating in cancer cell death, primarily through:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents cell cycle progression, arresting cells in the G2/M phase.[5][6][7]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5]
Comparative Efficacy: In Vitro Studies
While sharing a primary mechanism, studies suggest differences in potency between the two agents. Several direct and indirect comparisons indicate that mebendazole may exhibit more potent or consistent anticancer activity across various cell lines.[8] In the limited studies where the anticancer effects of both drugs were directly compared, mebendazole demonstrated more significant activity both in vitro and in vivo.[8] Furthermore, mebendazole is more frequently utilized in ongoing clinical trials for cancer, partly due to concerns about potential neutropenia associated with high-dose, long-term use of this compound.[1][2]
The following table summarizes the half-maximal inhibitory concentration (IC50) values reported for each drug against various human cancer cell lines.
| Drug | Cancer Type | Cell Line(s) | IC50 (µM) | Citation(s) |
| Mebendazole | Non-Small Cell Lung | A549, H129, H460 | ~0.16 | [8] |
| Adrenocortical | H295R, SW-13 | 0.23 - 0.27 | [8] | |
| Melanoma | M-14, A-375 | ~0.32 | [4] | |
| Gastric | Patient-derived | 0.39 - 1.25 | [8] | |
| Ovarian | OVCAR3, OAW42 | 0.31 - 0.63 | [9] | |
| Colorectal | HT-29 | < 1.0 | [5] | |
| This compound | Colorectal | HT-29 | < 1.0 | [5] |
Modulation of Key Signaling Pathways
Beyond tubulin inhibition, both drugs influence a complex network of signaling pathways crucial for tumor growth, survival, and metastasis.
Mebendazole has been shown to:
-
Induce ROS-Mediated Apoptosis: In non-small cell lung cancer (NSCLC), MBZ triggers the generation of reactive oxygen species (ROS), which in turn inactivates the JAK2-STAT3 signaling pathway, promoting apoptosis.[10]
-
Inhibit Akt/NF-κB Signaling: A novel mechanism identified in ovarian cancer involves the downregulation of the scaffolding protein Girdin, leading to the suppression of the pro-survival Akt/IKKα/β/NF-κB signaling axis.[9]
-
Activate p53-Dependent and Independent Pathways: MBZ can cause post-translational stabilization of the p53 tumor suppressor protein.[4] In p53-null cells, it still induces apoptosis through cytochrome c release and caspase activation.[4]
This compound has been demonstrated to:
-
Inhibit STAT3/5 Activation: In gastric cancer, ABZ abrogates the activation of oncogenic transcription factors STAT3 and STAT5 and upregulates the protein tyrosine phosphatase SHP-1.[11] This leads to the downregulation of numerous pro-survival and pro-proliferative proteins like Bcl-2, Cyclin D1, and VEGF.[11]
-
Induce Oxidative Stress: ABZ can promote DNA fragmentation and apoptosis by inducing oxidative stress in breast cancer cells.[1]
-
Modulate Immune Response: Recent findings show that ABZ can suppress the level of PD-L1, an immune checkpoint protein, by promoting its ubiquitin-mediated degradation, suggesting a potential role in enhancing immunotherapy responses.[12]
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays designed to quantify drug efficacy and elucidate mechanisms of action. Below are detailed methodologies for two key experiments.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubated for 24 hours to allow for attachment.
-
Drug Treatment: A serial dilution of this compound or mebendazole is prepared. The culture medium is removed from the wells and replaced with medium containing the drugs at various concentrations. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified duration, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Following incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well.[13][14] The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, is added to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)
This technique quantifies the DNA content of individual cells, allowing for the determination of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Culture and Treatment: Cells are cultured in 6-well plates and treated with this compound, mebendazole, or a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected to ensure all cells, including those that have detached due to apoptosis, are included in the analysis. Cells are harvested, washed with ice-cold PBS, and collected by centrifugation.
-
Fixation: The cell pellet is resuspended and fixed by adding ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.[15] Cells are then incubated at -20°C for at least 2 hours or overnight.
-
Staining: The fixed cells are washed with PBS to remove the ethanol. The cell pellet is then resuspended in a staining solution containing propidium iodide (PI), a fluorescent DNA-intercalating agent, and RNase A.[15] RNase A is crucial for degrading RNA to ensure that PI staining is specific to DNA.
-
Data Acquisition: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the PI-stained DNA is measured for thousands of individual cells.
-
Analysis: The data is displayed as a histogram of cell count versus DNA content (fluorescence intensity). The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the region between these two peaks represents cells in the S phase, actively synthesizing DNA. Software is used to quantify the percentage of cells in each phase. An accumulation of cells in the G2/M peak indicates cell cycle arrest.
Conclusion
Both this compound and mebendazole are compelling candidates for drug repurposing in oncology, with a primary mechanism rooted in microtubule destabilization. Current preclinical data suggests that mebendazole may possess a more potent and broadly applicable anticancer profile. However, both agents have demonstrated the ability to modulate multiple, complex signaling pathways beyond their primary target, including those critical to cell survival, proliferation, and immune evasion. The distinct secondary mechanisms, such as this compound's effect on PD-L1 and mebendazole's impact on JAK2-STAT3 and Akt signaling, may offer opportunities for tailored therapeutic strategies and rational combination therapies. Further head-to-head comparative studies, both in vitro and in vivo, are essential to fully delineate their respective therapeutic windows and identify the cancer types most likely to respond to each agent.
References
- 1. This compound and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update -Parasites, Hosts and Diseases | Korea Science [koreascience.kr]
- 4. Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent - ecancer [ecancer.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Mebendazole induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer.wisc.edu [cancer.wisc.edu]
Repurposing Albendazole: A Comparative Guide for Combination Chemotherapy in Glioblastoma Research
For Immediate Release
In the relentless pursuit of more effective treatments for glioblastoma (GBM), the scientific community is increasingly turning to drug repurposing as a promising strategy. This guide provides a comprehensive comparison of the anti-helminthic drug albendazole, when used in combination with standard chemotherapy, against other therapeutic alternatives for GBM. Drawing upon key preclinical and clinical studies, this document is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in the advancement of novel GBM therapies.
Executive Summary
Glioblastoma remains one of the most challenging cancers to treat, with a median overall survival of 15 to 18 months. The current standard of care involves surgical resection followed by radiation and chemotherapy with temozolomide (TMZ). However, resistance to TMZ is a major obstacle. This compound, a benzimidazole anti-parasitic agent, has garnered significant attention for its potential anti-cancer properties. This guide synthesizes the available quantitative data on the efficacy of this compound and its analog mebendazole in combination with chemotherapy, provides detailed experimental protocols from pivotal studies, and visually represents the key signaling pathways involved.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from in vitro and in vivo studies, comparing the efficacy of this compound and mebendazole in combination with chemotherapy against monotherapy and other treatment regimens.
In Vitro Efficacy: Cytotoxicity in Glioblastoma Cell Lines
| Cell Line | Treatment | IC50 Value (µM) | Exposure Time (hours) | Reference Study |
| U-87 MG | This compound | 13.30 | 24 | Solid Lipid Nanoparticles of this compound for Enhancing Cellular Uptake and Cytotoxicity against U-87 MG Glioma Cell Lines[1] |
| U-87 MG | This compound (Solid Lipid Nanoparticles) | 4.90 | 24 | Solid Lipid Nanoparticles of this compound for Enhancing Cellular Uptake and Cytotoxicity against U-87 MG Glioma Cell Lines[1] |
| U87 | This compound | 0.9 | 72 | Melatonin in Combination with this compound or this compound Sulfoxide Produces a Synergistic Cytotoxicity against Malignant Glioma Cells through Autophagy and Apoptosis[2] |
| 060919 | Mebendazole | ~0.1 | Not Specified | Antiparasitic mebendazole shows survival benefit in 2 preclinical models of glioblastoma multiforme[3] |
| 060919 | Temozolomide | 148 | Not Specified | Antiparasitic mebendazole shows survival benefit in 2 preclinical models of glioblastoma multiforme[3] |
| GL261 | Mebendazole | Not Specified | Not Specified | Antiparasitic mebendazole shows survival benefit in 2 preclinical models of glioblastoma multiforme[3] |
| GL261 | Temozolomide | 6.9 | Not Specified | Antiparasitic mebendazole shows survival benefit in 2 preclinical models of glioblastoma multiforme[3] |
In Vivo Efficacy: Preclinical Glioblastoma Models
| Animal Model | Treatment Group | Median Survival (days) | Percent Increase in Survival vs. Control | Reference Study |
| GL261 Mouse | Control | 30 | - | Antiparasitic mebendazole shows survival benefit in 2 preclinical models of glioblastoma multiforme[3] |
| GL261 Mouse | Mebendazole (50 mg/kg) | 49 | 63.3% | Antiparasitic mebendazole shows survival benefit in 2 preclinical models of glioblastoma multiforme[3] |
| GL261 Mouse | This compound (50 mg/kg) | 36 | 20% | Antiparasitic mebendazole shows survival benefit in 2 preclinical models of glioblastoma multiforme[3] |
| GL261 Mouse | This compound (150 mg/kg) | 39 | 30% | Antiparasitic mebendazole shows survival benefit in 2 preclinical models of glioblastoma multiforme[3] |
| 060919 Mouse | Control | 48 | - | Antiparasitic mebendazole shows survival benefit in 2 preclinical models of glioblastoma multiforme[3] |
| 060919 Mouse | Mebendazole (50 mg/kg) | 65 | 35.4% | Antiparasitic mebendazole shows survival benefit in 2 preclinical models of glioblastoma multiforme[3] |
| U87 Xenograft | Temozolomide Monotherapy | 27.14 ± 6.67 | - | Enhanced Anti-Tumor Activity in Mice with Temozolomide-Resistant Human Glioblastoma Cell Line-Derived Xenograft Using SN-38-Incorporated Polymeric Microparticle[4] |
Clinical Efficacy: High-Grade Glioma Patients
| Patient Population | Treatment Group | Median Overall Survival (months) | 2-Year Survival Rate | Progression-Free Survival (months) | Reference Study |
| Newly Diagnosed High-Grade Glioma | Mebendazole + Temozolomide (All Patients, n=24) | 21.0 | 41.7% | 13.0 | Mebendazole and temozolomide in patients with newly diagnosed high-grade gliomas: results of a phase 1 clinical trial[5][6] |
| Mebendazole + Temozolomide (>1 cycle MBZ, n=17) | - | - | 13.1 | Mebendazole and temozolomide in patients with newly diagnosed high-grade gliomas: results of a phase 1 clinical trial[5][6] | |
| Mebendazole + Temozolomide (<1 cycle MBZ, n=7) | - | - | 9.2 | Mebendazole and temozolomide in patients with newly diagnosed high-grade gliomas: results of a phase 1 clinical trial[5][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on glioblastoma cell lines.
Protocol based on Marslin et al. (2017): [1]
-
Cell Seeding: Plate U-87 MG cells in a 96-well flat-bottom plate at a density of 5,000 cells per well.
-
Incubation: Maintain the cells at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adhesion.
-
Treatment: Replace the culture medium with 200 µL of fresh medium containing various concentrations of this compound (e.g., 5, 10, 20, 50, 100 µg/mL).
-
Incubation with Drug: Incubate the treated plates for 24 hours.
-
MTT Addition: After the incubation period, replace the medium with 100 µL of medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan Formation: Incubate the plates for an additional 1 to 4 hours to allow for the formation of formazan crystals by viable cells.[7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Glioblastoma Xenograft Model
Objective: To evaluate the in vivo efficacy of a therapeutic agent against glioblastoma tumor growth.
Protocol based on Bai et al. (2011): [3]
-
Cell Preparation: Harvest GL261 murine glioma cells or 060919 human GBM stem-like neurosphere cells.
-
Animal Model: Use appropriate mouse strains (e.g., C57BL/6 for syngeneic models with GL261, or immunocompromised mice for human cell line xenografts).
-
Intracranial Implantation: Stereotactically implant the prepared glioblastoma cells into the brains of the mice.
-
Tumor Establishment: Allow a set period for the tumors to establish (e.g., 5 days post-implantation).
-
Treatment Administration: Administer the therapeutic agents (e.g., Mebendazole at 50 mg/kg, this compound at 50 or 150 mg/kg) via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the study design. The control group receives a vehicle.
-
Monitoring: Monitor the mice daily for signs of neurological symptoms and overall health. Body weight should be recorded regularly.
-
Efficacy Endpoint: The primary endpoint is typically overall survival. Mice are euthanized when they exhibit predefined clinical signs of tumor progression.
-
Data Analysis: Analyze survival data using Kaplan-Meier survival curves and log-rank tests to compare the efficacy of different treatment groups.
Mandatory Visualization
This compound's Mechanism of Action in Glioblastoma
The primary anti-cancer mechanism of this compound in glioblastoma involves the disruption of microtubule polymerization. This leads to cell cycle arrest and subsequent apoptosis. Additionally, this compound has been shown to inhibit the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway, which in turn downregulates the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis.
Caption: this compound's dual anti-cancer mechanism in glioblastoma.
Experimental Workflow for In Vivo Glioblastoma Studies
The following diagram outlines a typical workflow for preclinical evaluation of therapeutic agents in a glioblastoma xenograft model.
Caption: Workflow for preclinical glioblastoma xenograft studies.
Conclusion and Future Directions
The compiled data suggests that benzimidazoles, particularly this compound and mebendazole, exhibit promising anti-glioblastoma activity, both as single agents and in combination with standard chemotherapy. The synergistic effects observed in some studies, coupled with the drugs' established safety profiles, warrant further rigorous investigation. Future research should focus on well-designed preclinical studies directly comparing this compound in combination with temozolomide against temozolomide monotherapy to provide more definitive evidence of its potential benefit. Furthermore, randomized controlled clinical trials are essential to translate these preclinical findings into tangible clinical outcomes for glioblastoma patients. This guide serves as a foundational resource to aid in the design and interpretation of such future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Melatonin in Combination with this compound or this compound Sulfoxide Produces a Synergistic Cytotoxicity against Malignant Glioma Cells through Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiparasitic mebendazole shows survival benefit in 2 preclinical models of glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Anti-Tumor Activity in Mice with Temozolomide-Resistant Human Glioblastoma Cell Line-Derived Xenograft Using SN-38-Incorporated Polymeric Microparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mebendazole and temozolomide in patients with newly diagnosed high-grade gliomas: results of a phase 1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling Cross-Resistance: A Comparative Guide to Albendazole and Other Benzimidazole Anthelmintics
For Researchers, Scientists, and Drug Development Professionals
The widespread use of benzimidazole (BZ) anthelmintics, with albendazole at the forefront, has been a cornerstone in the control of parasitic helminth infections in both human and veterinary medicine. However, the emergence and spread of anthelmintic resistance pose a significant threat to their continued efficacy. A critical aspect of this challenge is the phenomenon of side-resistance, where resistance to one benzimidazole drug confers resistance to other members of the same class due to their shared mode of action.[1] This guide provides a comprehensive comparison of cross-resistance between this compound and other key benzimidazole anthelmintics, supported by experimental data and detailed methodologies to aid researchers in their efforts to understand and combat this growing problem.
Mechanism of Action and Resistance
Benzimidazoles exert their anthelmintic effect by binding to β-tubulin, a crucial protein subunit of microtubules. This binding disrupts the polymerization of microtubules in the parasite's intestinal cells, leading to impaired cellular processes such as nutrient absorption, and ultimately, parasite death.
The primary mechanism of resistance to benzimidazoles involves specific single nucleotide polymorphisms (SNPs) in the β-tubulin isotype 1 gene. These genetic mutations alter the amino acid sequence of the β-tubulin protein, reducing its binding affinity for benzimidazole drugs. The most frequently reported mutations associated with resistance occur at codons 200, 167, and 198. For instance, a substitution of phenylalanine to tyrosine at position 200 (F200Y) is a well-documented cause of resistance in various nematode species, including Haemonchus contortus and Teladorsagia circumcincta.[2]
References
Validating Albendazole's therapeutic effect in a patient-derived xenograft model
A Comparative Guide for Researchers and Drug Development Professionals
The anthelmintic drug Albendazole is gaining increasing attention in the oncology field as a promising repurposed therapeutic. Its established safety profile and mechanism of action, primarily centered on microtubule disruption, make it an attractive candidate for anti-cancer therapy. This guide provides a comparative overview of the preclinical validation of this compound's therapeutic effect, with a focus on its evaluation in patient-derived xenograft (PDX) models and other relevant advanced preclinical systems. While direct and extensive comparative studies of this compound in PDX models are not widely published, this guide synthesizes available data from cell line-derived xenografts (CDX) and patient-derived organoids (PDOs) to offer valuable insights for the research community.
Executive Summary
This compound demonstrates significant anti-tumor activity across a range of cancer types in preclinical studies. Its primary mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] Furthermore, this compound has been shown to modulate key signaling pathways involved in tumor progression and chemoresistance.[1][3] This guide presents available quantitative data on this compound's efficacy, details relevant experimental protocols for preclinical validation, and visualizes the key signaling pathways implicated in its anti-cancer effects.
Data Presentation: this compound Efficacy in Preclinical Models
The following tables summarize the quantitative data from studies evaluating the therapeutic effect of this compound in various preclinical cancer models. It is important to note the specific model system used in each study, as efficacy can vary between cell line-derived xenografts, patient-derived organoids, and patient-derived xenografts.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Model System | Treatment Group | Outcome Measure | Result | Reference |
| Colorectal Cancer | SW620 cell line xenograft | This compound | Tumor Growth Inhibition | Significant suppression of xenograft tumor formation | [1] |
| Ovarian Cancer | Ovarian cancer cell line xenograft | Albumin-bound this compound nanoparticles | Tumor Burden | Significant reduction in tumor burden at a lower dose compared to free drug | [4] |
| Gastric Cancer | MKN-45, SGC-7901, MKN-28 cell lines | This compound | Cell Viability | Dose-dependent decrease in cell viability | [2] |
| Melanoma | B16-F10 cell line xenograft | Low-dose this compound | Metastasis | Inhibition of melanoma metastasis | [5] |
Table 2: Efficacy of this compound in Patient-Derived Organoids (PDOs)
| Cancer Type | Model System | Treatment Group | Outcome Measure | Result | Reference |
| Colorectal Cancer | Patient-derived tumor organoids | This compound | Apoptosis | Induction of apoptosis in tumoroids | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are representative protocols for establishing and utilizing patient-derived xenograft models for drug efficacy studies, based on established methodologies.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models from Colorectal Cancer (CRC) Tissue[7][8][9][10]
-
Tissue Acquisition: Fresh tumor tissue from consenting patients undergoing surgical resection of colorectal cancer is collected under sterile conditions.
-
Tissue Processing: The tumor tissue is transported in a suitable medium on ice and processed within 2-4 hours of resection. The tissue is washed with sterile phosphate-buffered saline (PBS) containing antibiotics, and necrotic and fatty tissues are removed.
-
Implantation: The viable tumor tissue is minced into small fragments (approximately 2-3 mm³). Immunocompromised mice (e.g., NOD-SCID or NSG mice) are anesthetized, and a small subcutaneous pocket is created on the flank. A single tumor fragment is implanted into the pocket.
-
Tumor Growth Monitoring: Tumor growth is monitored at least twice weekly by caliper measurements once the tumors become palpable. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
Passaging: When the tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is sterilely excised. The tumor can then be passaged into new cohorts of mice for expansion or cryopreserved for future studies.
Protocol 2: this compound Efficacy Study in a PDX Model
-
Cohort Establishment: Once PDX tumors from a specific passage (e.g., P2 or P3) reach a palpable size (e.g., 100-200 mm³) in a cohort of mice, the animals are randomized into treatment and control groups.
-
Drug Formulation and Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A typical oral dose for mice can range from 10 to 100 mg/kg, administered daily or on a specified schedule.[7][8] The control group receives the vehicle only.
-
Treatment and Monitoring: Mice are treated for a defined period (e.g., 21-28 days). Tumor volume and body weight are measured 2-3 times per week. Animal welfare is closely monitored throughout the study.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as histopathology, immunohistochemistry (to assess proliferation and apoptosis markers), and molecular analysis (to investigate changes in signaling pathways).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as a primary endpoint. Survival analysis can also be performed if the study design includes survival as an endpoint.
Signaling Pathways and Mechanisms of Action
This compound's anti-cancer effects are mediated through its interaction with the tumor cell's microtubule network and the modulation of key signaling pathways.
Microtubule Disruption and Cell Cycle Arrest
The primary mechanism of action of this compound is its binding to β-tubulin, which disrupts the polymerization of microtubules.[1][2][9] This interference with the cytoskeleton leads to mitotic spindle disorganization, arresting the cell cycle at the G2/M phase and ultimately inducing apoptosis.[1][2]
Modulation of Oncogenic Signaling Pathways
Beyond its effects on microtubules, this compound has been shown to impact several critical signaling pathways that drive tumor growth, survival, and resistance to therapy.
-
RNF20 Pathway in Colorectal Cancer: In colorectal cancer cells, this compound has been found to modulate the expression of RNF20, an E3 ubiquitin ligase. This modulation promotes apoptosis by delaying the G2/M phase and suppressing anti-apoptotic Bcl-2 family proteins.[1][3] This finding suggests a potential strategy to overcome chemoresistance.[3]
-
VEGFR-2 Signaling and Angiogenesis: In-silico analyses suggest that this compound can interact with and potentially inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10] By inhibiting VEGFR-2, this compound may suppress angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.
Experimental Workflow for PDX-based Drug Validation
The following diagram illustrates a typical workflow for validating the therapeutic effect of a compound like this compound using patient-derived xenograft models.
Conclusion and Future Directions
The available preclinical data strongly support the potential of this compound as a repurposed anti-cancer agent. Its well-characterized mechanism of action and efficacy in various cancer models, including those derived from patient tumors, warrant further investigation. However, there is a clear need for more comprehensive studies utilizing patient-derived xenograft models to fully validate its therapeutic efficacy and to identify predictive biomarkers for patient stratification. Future research should focus on:
-
Direct comparative studies: Evaluating the efficacy of this compound against standard-of-care chemotherapies in a panel of well-characterized PDX models for various cancer types.
-
Biomarker discovery: Identifying molecular markers that correlate with sensitivity or resistance to this compound treatment in PDX models.
-
Combination therapies: Investigating the synergistic effects of this compound with other targeted therapies or immunotherapies in PDX models.
By addressing these key areas, the research community can pave the way for the successful clinical translation of this compound as a valuable addition to the oncologist's armamentarium.
References
- 1. This compound inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthelmintic drug this compound arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Albumin nanoparticles increase the anticancer efficacy of this compound in ovarian cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-Dose this compound Inhibits Epithelial-Mesenchymal Transition of Melanoma Cells by Enhancing Phosphorylated GSK-3β/Tyr216 Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mesenchymal stem cells combined with this compound as a novel therapeutic approach for experimental neurotoxocariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Efficacy of this compound orally administered at different dosages against Trichinella spiralis encapsulated larvae in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound repurposing on VEGFR-2 for possible anticancer application: In-silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Albendazole and Fenbendazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of two widely used benzimidazole anthelmintics, Albendazole and Fenbendazole. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the toxicological and safety characteristics of these compounds. This analysis is supported by a review of preclinical and clinical data.
Introduction
This compound and Fenbendazole are broad-spectrum anthelmintic agents belonging to the benzimidazole class of compounds. Their primary mechanism of action involves binding to β-tubulin, which disrupts microtubule polymerization in parasites, leading to impaired glucose uptake and eventual cell death.[1][2] While both drugs share a common mode of action and structural similarities, their approved applications and safety profiles exhibit notable differences. This compound is approved for human use in the treatment of various parasitic worm infections, whereas Fenbendazole is primarily utilized in veterinary medicine.[3][4] This comparative guide delves into the safety profiles of these two compounds, presenting quantitative toxicological data, outlining experimental methodologies, and visualizing key pathways to provide a comprehensive resource for the scientific community.
Quantitative Toxicological Data
The following tables summarize key quantitative data on the acute toxicity, in vitro cytotoxicity, and other safety-related parameters of this compound and Fenbendazole.
Table 1: Acute Toxicity Data (LD50)
| Compound | Species | Route of Administration | LD50 | Reference(s) |
| This compound | Rat | Oral | 2400 mg/kg | [5] |
| Mouse | Oral | 1500 mg/kg | [5] | |
| Hamster | Oral | 10000 mg/kg | [5] | |
| Fenbendazole | Rodents | Oral | >10 g/kg | [6] |
Table 2: In Vitro Cytotoxicity Data (EC50)
| Compound | Cell Line | Assay Duration | EC50 | Reference(s) |
| This compound | Balb/c 3T3 | 72h | 0.2 ± 0.1 µg/mL | [7] |
| FaO (rat hepatoma) | 72h | 1.0 ± 0.4 µg/mL | [7] | |
| HepG2 (human hepatoma) | 72h | 6.4 ± 0.1 µg/mL | [7] | |
| Fenbendazole | Daphnia magna | 48h | 19 µg/L | [8] |
Table 3: Comparative Toxicity in Aves (Pigeons and Doves)
| Parameter | Control | This compound-Treated | Fenbendazole-Treated | Reference(s) |
| Mean Weight Change | +4-6% | -13.3% | -16.1% | [9] |
| Marked Leukopenia (%) | 12.5% | 100% | 87.5% | [9] |
| Bone Marrow Hypoplasia (%) | 0% | 83.3% | 48.6% | [9] |
| Percent Survival | 90% | 66.7% | 55.9% | [9] |
| Mean Survival Time (days) | 29.8 | 9.3 | 13.9 | [9] |
Adverse Effects
This compound
In humans, this compound is generally well-tolerated, especially with short-term use. The most commonly reported side effects are gastrointestinal, including nausea, vomiting, and abdominal pain.[10] Headaches and dizziness have also been reported.[11] With longer-term therapy, such as in the treatment of hydatid disease, elevated liver enzymes can occur in a significant percentage of patients.[1] Rare but serious adverse effects include bone marrow suppression (leukopenia, pancytopenia), which in some cases have been fatal.[12][13]
Fenbendazole
Fenbendazole has a high safety margin in most animal species.[6] Common side effects are infrequent and typically mild, including salivation, vomiting, and diarrhea.[14] In rare instances, allergic reactions to substances released by dying parasites can occur.[14] There have been reports of bone marrow hypoplasia and pancytopenia in dogs associated with extra-label use, particularly for durations longer than the recommended 3 days.[15]
Genotoxicity and Reproductive Toxicity
This compound: Studies have indicated a potential for genotoxicity with long-term this compound treatment in humans, showing a significant increase in sister chromatid exchange frequencies in peripheral lymphocytes of patients. In animal studies, this compound has been shown to cause embryotoxicity and skeletal malformations in pregnant rats and rabbits and is classified as a possible teratogen in humans.[5][12]
Fenbendazole: Genotoxicity studies on Fenbendazole have generally yielded negative results. Lifetime studies in rats indicated no maternal or reproductive toxicity.[6]
Metabolism and Pharmacokinetics
Both this compound and Fenbendazole are metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.
This compound is rapidly converted to its active metabolite, this compound sulfoxide, which is further metabolized to the inactive this compound sulfone. The initial sulfoxidation is mediated by CYP3A4 and flavin-containing monooxygenases (FMOs). Hydroxylation of this compound is primarily catalyzed by CYP2J2.[10]
Fenbendazole is also metabolized to its active sulfoxide form, oxfendazole (also known as fenbendazole sulfoxide). This conversion is carried out by FMO and CYP3A4 enzymes. Hydroxylation of Fenbendazole is mediated by CYP2C19 and CYP2J2.[5][10]
Experimental Protocols
Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)
The acute toxic class method is a stepwise procedure using a small number of animals per step to determine the acute oral toxicity of a substance.
-
Animal Selection: Healthy, young adult rodents of a single sex (typically females) are used.
-
Dose Administration: The test substance is administered orally in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Stepwise Procedure: The study proceeds in a stepwise manner, with three animals per step. The outcome of each step (mortality or survival) determines the next dose level.
-
Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality.
-
Data Analysis: The results are used to classify the substance into a toxicity category based on the Globally Harmonised System (GHS).
In Vitro Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or Fenbendazole) and incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Incubation: The plate is incubated for a few hours to allow metabolically active cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 500-600 nm. The results are used to calculate the EC50 value.[9][13]
Genotoxicity - Comet Assay
The Comet Assay (Single Cell Gel Electrophoresis) is a method for detecting DNA damage in individual cells.
-
Cell Preparation: A suspension of single cells is prepared from the tissue of interest or from cell culture.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Image Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail relative to the head.[7][14]
Visualizations
Metabolic Pathway of this compound
Metabolic Pathway of Fenbendazole
Experimental Workflow for In Vitro Cytotoxicity
Conclusion
This comparative analysis reveals that while this compound and Fenbendazole share a common anthelmintic mechanism, their safety profiles have distinct characteristics. Fenbendazole generally exhibits a wider safety margin in its approved veterinary species, with a very high LD50 and a low incidence of mild adverse effects.[6] However, the potential for bone marrow suppression with prolonged, extra-label use in dogs warrants caution.[15]
This compound, while effective and widely used in humans, presents a more complex safety profile. It has a lower LD50 in rodents compared to Fenbendazole and is associated with a higher incidence of transient adverse effects, such as gastrointestinal distress and headache.[5][10] The potential for hepatotoxicity and the rare but serious risk of bone marrow suppression with long-term use necessitate careful patient monitoring.[1][12] Furthermore, the genotoxic and teratogenic potential of this compound are significant considerations in its clinical use.[12]
The in vitro cytotoxicity data suggest that the parent compound of this compound is more cytotoxic than its metabolites, and that different cell lines exhibit varying sensitivities.[7] The comparative toxicity study in avian species highlights that both drugs can induce significant toxicity in non-target species, with Fenbendazole showing slightly higher toxicity in some parameters in that specific study.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity of anthelmintic drugs (fenbendazole and flubendazole) to aquatic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. msd.com [msd.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Comet Assay for Testing Genotoxicity of Chemicals | Springer Nature Experiments [experiments.springernature.com]
- 13. m.youtube.com [m.youtube.com]
- 14. An Update on the Biologic Effects of Fenbendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative study of the metabolic pathways of Albendazole in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of Albendazole (ABZ), a broad-spectrum benzimidazole anthelmintic, across various species. Understanding these species-specific differences is crucial for drug efficacy, toxicity assessment, and the development of new therapeutic strategies. The information presented is supported by experimental data from peer-reviewed studies.
Introduction to this compound Metabolism
This compound is a widely used anthelmintic for treating parasitic infections in both humans and animals.[1] Its efficacy and safety are largely dictated by its metabolism, which varies significantly among species. Following oral administration, ABZ is poorly absorbed and rapidly undergoes extensive first-pass metabolism, primarily in the liver.[2][3] The principal metabolic cascade involves the oxidation of the parent drug into its pharmacologically active metabolite, this compound sulfoxide (ABZ-SO), which is then further oxidized to the inactive this compound sulfone (ABZ-SO₂).[1][2] The systemic anthelmintic activity of this compound is almost exclusively attributable to ABZ-SO.
The Core Metabolic Pathway
The biotransformation of this compound is a multi-step process involving several key enzymatic reactions. The primary pathway is conserved across most species, though the rate and extent of each step can differ.
-
Step 1: Sulfoxidation: this compound is rapidly oxidized to this compound sulfoxide (ABZ-SO). This reaction is catalyzed by cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP1A2, as well as flavin-containing monooxygenases (FMOs).[4][5] ABZ-SO is the main active metabolite responsible for the drug's therapeutic effect.[1]
-
Step 2: Sulfonation: The active ABZ-SO is further metabolized into the inactive this compound sulfone (ABZ-SO₂).[1][6]
-
Other Reactions: Additional metabolic conversions include hydroxylation, carbamate hydrolysis, and methylation, leading to a variety of other minor metabolites found in urine.[6][7]
References
- 1. Comparison of this compound Cytotoxicity in Terms of Metabolite Formation in Four Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. scielo.br [scielo.br]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of this compound in cattle, sheep, rats, and mice | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Safety Operating Guide
Safe Disposal of Albendazole: A Guide for Laboratory Professionals
The proper disposal of Albendazole is critical to ensure personnel safety and prevent environmental contamination. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage this compound waste in a laboratory setting. Adherence to these guidelines is crucial due to this compound's potential health hazards and its toxicity to aquatic life.[1][2][3]
Operational Plan for this compound Disposal
This section outlines the procedural steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Handling Precautions: Before handling this compound, it is imperative to wear appropriate personal protective equipment. This includes:
Handle this compound in accordance with good industrial hygiene and safety practices.[1][2][3] Minimize dust generation and accumulation.[1][2] Do not eat, drink, or smoke when using this product.[1][2]
2. Spill Containment and Cleanup: In the event of a spill, follow these procedures:
-
Sweep or vacuum up the spillage and collect it in a suitable, labeled container for disposal.[1][2][4]
-
Use appropriate containment to avoid environmental contamination.[5]
-
Advise local authorities if significant spillages cannot be contained.[1][2][3]
3. Waste Collection and Storage:
-
Collect waste this compound and contaminated materials in a properly labeled, sealed container.[1][2][5]
-
Store the waste in a locked-up, secure holding area.[1][2][3][5]
4. Disposal Method:
-
Dispose of the contents and container at an approved waste disposal plant.[1][2][3][6]
-
Incineration is the recommended method of disposal for this material.[5]
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.[1][3]
-
It is crucial to observe all local and national regulations when disposing of this material.[1][2][5]
Environmental and Ecotoxicity Data
This compound and its metabolite, this compound Sulfoxide, are very toxic to aquatic life with long-lasting effects.[1] The following table summarizes the available ecotoxicity data.
| Organism | Substance | Test Type | Endpoint | Value (mg/L) | Exposure Time | Method |
| Brachydanio rerio (zebrafish) | This compound Sulfoxide | Acute | EC50 | 0.042 | 144 hours | |
| Daphnia magna (Water flea) | This compound Sulfoxide | Acute | EC50 | 0.068 | 48 hours | OECD Test Guideline 202 |
| Raphidocelis subcapitata (freshwater alga) | This compound Sulfoxide | Acute | EC50 | 0.024 | 72 hours | OECD Test Guideline 201 |
| Oryzias latipes (Japanese medaka) | Cellulose | Acute | LC50 | > 100 | 48 hours |
Data sourced from Merck Safety Data Sheets.[1][2][3][4]
Experimental Protocols
The provided search results do not contain detailed experimental protocols for the disposal of this compound. The procedures outlined above are based on safety data sheets which provide guidance for safe handling and disposal in an operational, rather than experimental, context.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
